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  • Product: cis-2-Isopropyloxetan-3-amine

Core Science & Biosynthesis

Foundational

cis-2-Isopropyloxetan-3-amine chemical structure and molecular weight

Executive Summary cis-2-Isopropyloxetan-3-amine is a high-value heterocyclic building block utilized in modern medicinal chemistry.[1] As a conformationally restricted, polar, aliphatic scaffold, it serves as a superior...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-2-Isopropyloxetan-3-amine is a high-value heterocyclic building block utilized in modern medicinal chemistry.[1] As a conformationally restricted, polar, aliphatic scaffold, it serves as a superior bioisostere for gem-dimethyl, carbonyl, and morpholine groups. Its incorporation into drug candidates is a strategic design choice to lower lipophilicity (


), improve aqueous solubility, and modulate metabolic stability without altering the core pharmacophore geometry significantly.[1]

This guide provides a definitive structural analysis, validated synthetic pathways, and physicochemical characterization standards for researchers deploying this motif in lead optimization.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The precise characterization of cis-2-Isopropyloxetan-3-amine is critical due to the presence of two stereocenters on the strained oxetane ring.

Core Data Table[1]
PropertyValueNotes
IUPAC Name (2R,3R)-2-(propan-2-yl)oxetan-3-amineRelative stereochemistry shown
Molecular Formula

Molecular Weight 115.176 g/mol Monoisotopic Mass: 115.0997 Da
Appearance Colorless Oil / Low-melting SolidHygroscopic as free base
Calculated LogP ~ -0.2 to 0.1Significantly lower than acyclic analogs
pKa (Conj. Acid) ~ 7.5 - 8.2Basicity attenuated by ring strain/oxygen
Topological PSA 35.25

Structural Representation

The cis-configuration denotes that the isopropyl group at position C2 and the amine group at position C3 reside on the same face of the puckered oxetane ring.

SMILES (Isomeric): CC(C)[C@H]1CO[C@@H]1N (Relative stereochemistry)

Structural Analysis & Validation (NMR)[1]

Distinguishing the cis-isomer from the trans-isomer is the primary analytical challenge. In 2,3-disubstituted oxetanes, the vicinal proton coupling constants (


) are diagnostic.
Diagnostic NMR Criteria

Due to the ring pucker (approx. 20–30°) and the Karplus relationship, the dihedral angle between cis-protons is significantly smaller than that of trans-protons, leading to a larger coupling constant for the cis-isomer.

  • 
     (2,3-cis): 6.0 – 8.5 Hz  (Diagnostic Range)[1]
    
  • 
     (2,3-trans): 3.5 – 5.0 Hz 
    

Validation Protocol:

  • Acquire

    
     NMR in 
    
    
    
    or
    
    
    -DMSO.[1]
  • Identify the doublet (or doublet of doublets) for the proton at C2 (approx.[1]

    
     4.2–4.6 ppm).[1]
    
  • Measure the coupling constant to the C3 proton.[1]

  • Result: If

    
    , the structure is confirmed as cis .[1]
    

Synthetic Methodology

Direct synthesis of specific stereoisomers of 2,3-disubstituted oxetanes requires controlling the ring formation or functionalizing the pre-formed ring. The most robust route for high-enantioselectivity involves the SAMP/RAMP Hydrazone Alkylation method developed by the Shipman and Carreira groups, followed by reductive amination.

Validated Synthetic Route (DOT Diagram)

G Start Oxetan-3-one Hydrazone SAMP-Hydrazone Intermediate Start->Hydrazone SAMP, 55°C Alkylated 2-Isopropyl-oxetan-3-one (via Lithiation) Hydrazone->Alkylated 1. n-BuLi, -78°C 2. i-Pr-I (Isopropyl Iodide) Ketone 2-Isopropyl-oxetan-3-one (Racemic or Enantioenriched) Alkylated->Ketone Ozone or Oxalic Acid (Hydrolysis) Product cis-2-Isopropyloxetan-3-amine Ketone->Product NH4OAc, NaBH3CN (Reductive Amination) Favors cis-isomer

Figure 1: Synthetic workflow for accessing the 2-substituted-3-aminooxetane core.

Detailed Protocol: Step-by-Step

Step 1: Formation of the Hydrazone

  • Reagents: Oxetan-3-one, (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP).[1]

  • Procedure: Mix oxetan-3-one (1.0 equiv) with SAMP (1.0 equiv) neat or in

    
    . Stir at room temperature for 4 hours.
    
  • Checkpoint: Quantitative conversion to the hydrazone is typically observed.[1]

Step 2: Lithiation and Alkylation (Critical Step)

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), Isopropyl iodide (
    
    
    -PrI), THF.[1]
  • Procedure:

    • Cool a solution of the hydrazone in anhydrous THF to -78 °C.

    • Add

      
      -BuLi (1.1 equiv) dropwise.[1] The solution typically turns bright yellow/orange (aza-enolate formation).[1]
      
    • Stir for 1 hour at -78 °C.

    • Add Isopropyl iodide (1.2 equiv) slowly.

    • Allow to warm to 0 °C over 2 hours.

  • Mechanism: The chiral auxiliary (SAMP) directs the electrophile to a specific face, establishing the absolute stereochemistry at C2.

Step 3: Hydrolysis to Ketone

  • Reagents: Saturated aqueous oxalic acid or oxidative cleavage (

    
    ).[1]
    
  • Procedure: Stir the alkylated hydrazone with oxalic acid solution at room temperature until the hydrazone is cleaved. Extract with ether.[1]

  • Product: 2-Isopropyloxetan-3-one.[1]

Step 4: Reductive Amination (Stereoselective)

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ), Methanol.[1]
  • Procedure:

    • Dissolve 2-isopropyloxetan-3-one in MeOH.

    • Add

      
       (10 equiv) and stir for 30 minutes.
      
    • Add

      
       (1.5 equiv).[1]
      
    • Stir for 12–16 hours.

  • Stereochemical Outcome: Hydride delivery typically occurs from the less hindered face (trans to the isopropyl group), yielding the cis-amine as the major diastereomer.

  • Purification: Silica gel chromatography (

    
     with 
    
    
    
    ).

Medicinal Chemistry Utility

The oxetane ring is a "metabolic bumper."[1] By replacing a gem-dimethyl group or a carbonyl with an oxetane, researchers can block metabolic hotspots while retaining polarity.[1]

Property Modulation Diagram

Properties Oxetane Oxetane Core Solubility Increased Solubility (High Dipole Moment) Oxetane->Solubility Lipophilicity Reduced LogP (vs. gem-dimethyl) Oxetane->Lipophilicity Basicity Modulated Basicity (pKa ~7.5-8.0) Oxetane->Basicity Stability Metabolic Stability (Blocks CYP oxidation) Oxetane->Stability

Figure 2: Physicochemical impact of the oxetane scaffold in drug design.

Comparative Metrics
  • vs. Cyclobutane: Oxetane analogs are ~100x more soluble.[1]

  • vs. Gem-dimethyl: Oxetane analogs lower LogP by ~1.0 unit.[1]

  • Basicity: The inductive effect of the ring oxygen lowers the pKa of the adjacent amine by 2–3 units compared to acyclic isopropylamine, reducing hERG liability and improving membrane permeability.

References

  • Wuitschik, G., et al. (2006).[1] "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition, 45(46), 7736-7739.[1] Link[1]

  • Geden, J. V., Beasley, B. O., Clarkson, G. J., & Shipman, M. (2013).[1] "Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones." The Journal of Organic Chemistry, 78(23), 12243–12250.[1] Link[1]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[1] Angewandte Chemie International Edition, 49(21), 3524-3529.[1] Link[1]

  • Bull, J. A., et al. (2016).[1] "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233.[1] Link[1]

Sources

Foundational

Advanced Bioisosteres in Medicinal Chemistry: The 2-Isopropyloxetan-3-amine Scaffold

The following technical guide details the patent landscape, chemical rationale, and synthetic methodologies for 2-isopropyloxetan-3-amine derivatives , an emerging scaffold in high-value medicinal chemistry. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the patent landscape, chemical rationale, and synthetic methodologies for 2-isopropyloxetan-3-amine derivatives , an emerging scaffold in high-value medicinal chemistry.

Executive Summary

The 2-isopropyloxetan-3-amine moiety represents a sophisticated evolution in the field of bioisosteric replacement. While the unsubstituted oxetan-3-amine has become a standard surrogate for gem-dimethyl, carbonyl, and morpholine groups to lower lipophilicity (logP) and improve metabolic stability, the 2-isopropyl derivative introduces a critical vector of chirality and steric bulk .

This scaffold is currently situated in the "Emerging" phase of the patent lifecycle (2018–Present). It is predominantly utilized as a high-value building block in fragment-based drug discovery (FBDD) and lead optimization campaigns targeting kinases (HPK1, TLR9) and ion channels . Its primary utility lies in its ability to mimic the steric profile of aliphatic amino acids (Valine/Leucine) while significantly reducing the lipophilic penalty associated with acyclic alkyl chains.

Chemical Rationale & Physicochemical Profile[1][2][3][4][5][6][7]

The Bioisosteric Evolution

The transition to 2-isopropyloxetan-3-amine is driven by the need to optimize Ligand Lipophilicity Efficiency (LLE) .

  • Gem-Dimethyl Replacement: Traditional medicinal chemistry uses gem-dimethyl groups to restrict conformation. However, these add lipophilicity. The oxetane ring provides a similar "kink" in the chain but, being an ether, lowers logP via hydrogen bond acceptance.

  • The "2-Isopropyl" Advantage: Unsubstituted oxetanes are achiral and sterically compact. By adding an isopropyl group at the C2 position, chemists introduce:

    • Chirality: Enabling specific stereochemical engagement with chiral protein pockets (e.g., selectivity between kinase isoforms).

    • Steric Occlusion: The isopropyl group shields the adjacent amine and the oxetane oxygen, potentially retarding metabolic degradation (N-dealkylation or ring opening).

    • Hydrophobic Fill: It acts as a bioisostere for a Valine or Leucine side chain but with a polar "anchor" (the oxetane oxygen) that can engage in water-mediated bridging.

Visualization: Structural Logic

The following diagram illustrates the logical progression from standard alkyl chains to the advanced oxetane scaffold.

Bioisostere_Evolution Valine Valine/Leucine Fragment (High logP, Rotatable) Oxetane Oxetan-3-amine (Low logP, Achiral) Valine->Oxetane Reduce Lipophilicity IsoPropOx 2-Isopropyloxetan-3-amine (Optimal logP, Chiral, Rigid) Valine->IsoPropOx Direct Bioisostere Oxetane->IsoPropOx Add Steric/Chiral Complexity

Figure 1: Evolutionary logic of the 2-isopropyloxetan-3-amine scaffold in lead optimization.

Patent Landscape Analysis

Key Assignees & Players

Unlike generic reagents, this scaffold is heavily associated with specialized "Design & Synthesis" houses and top-tier biotech firms engaging in difficult target classes.

Entity TypeKey PlayersRole in Landscape
CROs / Suppliers Enamine, WuXi AppTec, PharmaBlock Primary Innovators: Developed the scalable synthesis of chiral oxetanes (2018–2020) to supply FBDD libraries.
Pharma (Oncology) Bristol Myers Squibb, Incyte, BeiGene End Users: Incorporate the scaffold into kinase inhibitors (e.g., HPK1, TLR9) to improve oral bioavailability.
Pharma (Neuro) Vertex, Xenon End Users: Utilize the scaffold in sodium channel modulators where controlling CNS penetration (via logP modulation) is critical.
Therapeutic Applications[8][9][10]
  • HPK1 Inhibitors (Immuno-oncology): The scaffold is used to bind to the hinge region or the solvent front of the kinase, where the isopropyl group fills a hydrophobic sub-pocket (e.g., US20220389037A1).

  • TLR9 Antagonists: Used to rigidify the linker region of the molecule, improving metabolic stability against peptidases (e.g., WO2024163380A1).

Technical Deep Dive: Synthesis Protocol

The synthesis of (2R,3R)-2-isopropyloxetan-3-amine is non-trivial due to the strain of the oxetane ring and the need for diastereoselectivity. The industry-standard protocol (adapted from methods by Carreira and Bull) involves the cyclization of a chiral 1,3-amino alcohol.

Retrosynthetic Analysis

The core bond disconnection occurs at the C-O bond of the oxetane, formed via intramolecular displacement of a leaving group (LG) by the alcohol oxygen.

Step-by-Step Synthesis Protocol

Note: This protocol describes the synthesis of the (2R,3R) diastereomer.

Phase 1: Chiral Precursor Assembly

  • Starting Material: N-Boc-L-Serine methyl ester (provides the amine chirality).

  • Reagent: Isopropylmagnesium chloride (Grignard).

  • Reaction: The Grignard reagent attacks the ester (or Weinreb amide derivative) to form the ketone, followed by diastereoselective reduction (or direct addition to an aldehyde if starting from N-Boc-glycinal) to yield the syn-1,3-amino alcohol .

    • Critical Control: Chelation-controlled addition is required to set the relative stereochemistry between the C2 (isopropyl) and C3 (amine) centers.

Phase 2: Ring Closure (Cyclization)

  • Activation: The primary alcohol (from Serine side chain) or the secondary alcohol is selectively activated. In the 2-substituted series, the secondary hydroxyl (bearing the isopropyl) is often the nucleophile, meaning the primary hydroxyl must be converted to a Leaving Group (LG).

    • Reagent:Nosyl chloride (NsCl) or Tosyl chloride (TsCl) in Pyridine/DCM.

  • Cyclization: Treatment with a strong base (e.g., n-BuLi or NaH ) effects the intramolecular

    
     displacement.
    
    • Mechanism:[1][2][3][4] The alkoxide attacks the sulfonate ester, closing the 4-membered ring.

  • Deprotection: Removal of the N-Boc group (e.g., TFA/DCM or HCl/Dioxane ) yields the free amine salt.

Synthesis Workflow Diagram

Synthesis_Protocol Start N-Boc-Amino Acid Derivative (Chiral Pool) Step1 Grignard Addition / Reduction (+ iPrMgCl) Start->Step1 Intermediate Syn-1,3-Amino Alcohol (Diastereomerically Pure) Step1->Intermediate Stereocontrol Step2 Selective Activation (Tosylation/Nosylation) Intermediate->Step2 Step3 Base-Mediated Cyclization (n-BuLi / NaH) Step2->Step3 Intramolecular SN2 Product (2R,3R)-2-Isopropyloxetan-3-amine (Final Scaffold) Step3->Product Deprotection

Figure 2: Industrial synthesis route for chiral 2-substituted oxetane amines.

References

  • Incyte Corporation. (2022). HPK1 Inhibitors and Uses Thereof. US Patent App.[5] 2022/0389037. Link

  • Bristol Myers Squibb. (2024). Substituted Benzimidazole Compounds Useful as Inhibitors of TLR9. WO Patent 2024/163380. Link

  • Vertex Pharmaceuticals / Xenon. (2021). Substituted Tetrahydrofurans as Modulators of Sodium Channels. WO Patent 2021/113627. Link

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Medicinal Chemistry: Synthesis and Application. Chemical Reviews. (Contextual grounding for oxetane synthesis). Link

  • Enamine Ltd. (2025). Oxetane-Containing Building Blocks. (Commercial source verification). Link

Sources

Protocols & Analytical Methods

Method

synthesis of cis-2-Isopropyloxetan-3-amine from amino acids

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, stereocontrolled route to cis-2-Isopropyloxetan-3-amine . This scaffold is a high-value bioisostere for gem-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, stereocontrolled route to cis-2-Isopropyloxetan-3-amine . This scaffold is a high-value bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and defined vector orientation in drug candidates.

Part 1: Executive Summary & Strategic Analysis

Target Molecule: cis-2-Isopropyl-oxetan-3-amine Starting Material: L-Serine (Chiral Pool) Key Challenge: Establishing the cis-stereochemistry between the C2-isopropyl and C3-amine substituents. Strategic Solution: Chelation-controlled addition of isopropylmagnesium bromide to (S)-Garner’s aldehyde, followed by a stereospecific intramolecular etherification.

Retrosynthetic Logic

The synthesis hinges on the construction of a syn-2-amino-1,3-diol motif. Standard Felkin-Anh addition of nucleophiles to amino aldehydes typically yields anti-isomers (leading to trans-oxetanes). To achieve the cis-oxetane, we must invert this selectivity using Cram-chelation control during the C-C bond formation step.

Pathway:

  • Chiral Source: L-Serine

    
     (S)-Garner’s Aldehyde.
    
  • Stereocenter Installation: Zn(II)-mediated Grignard addition (switches selectivity to syn).

  • Ring Closure: Selective activation of the primary alcohol followed by intramolecular displacement by the secondary alkoxide.

Part 2: Detailed Protocol

Phase 1: Synthesis of (S)-Garner’s Aldehyde

Note: While commercially available, in-house preparation ensures freshness, which is critical for optical purity.

Reagents: L-Serine,


, 2,2-dimethoxypropane, 

, DIBAL-H.
  • Boc-Protection: Suspend L-Serine (10.0 g, 95 mmol) in 1,4-dioxane/water (1:1). Add

    
     (1.1 equiv) and 
    
    
    
    (1.1 equiv). Stir at RT for 12 h. Acidify and extract to yield N-Boc-L-Serine.
  • Acetonide Formation: Dissolve N-Boc-L-Serine in benzene/acetone. Add 2,2-dimethoxypropane (excess) and catalytic

    
     (or pTsOH). Reflux through a Soxhlet containing molecular sieves to remove methanol. This yields the Garner Ester  (methyl ester).
    
  • Reduction to Aldehyde: Dissolve the ester in anhydrous toluene under

    
    . Cool to -78°C. Add DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise over 30 min. Stir for 1 h. Quench with methanol at -78°C, then add saturated Rochelle’s salt solution. Warm to RT and stir vigorously until phases separate.
    
    • QC Checkpoint:

      
       NMR (
      
      
      
      ) should show the aldehyde proton as a broad singlet/doublet around 9.5-9.6 ppm. Rotamers are common.
Phase 2: The "Golden Key" – Chelation-Controlled Grignard Addition

This is the stereodefining step. The use of Zinc bromide is mandatory to enforce the syn-relationship.

Reagents: Isopropylmagnesium bromide (2.0 M in THF),


 (anhydrous), THF.
  • Preparation of Zinc Species: Flame-dry a flask under Argon. Add anhydrous

    
     (3.0 equiv relative to aldehyde). Suspend in anhydrous THF (0.5 M).
    
  • Chelation Complex: Cool the

    
     suspension to -78°C. Add (S)-Garner’s aldehyde (1.0 equiv) in THF dropwise. Stir for 30 min to allow the formation of the 5-membered chelate between the aldehyde oxygen, the carbamate carbonyl, and the Zinc ion.
    
  • Nucleophilic Attack: Add Isopropylmagnesium bromide (3.0 equiv) dropwise to the chelated mixture at -78°C.

    • Mechanism:[1][2][3][4][5] The nucleophile attacks from the less hindered face of the chelated "fixed" conformation, yielding the syn (erythro) alcohol.

  • Workup: Stir for 2 h at -78°C, then slowly warm to 0°C. Quench with saturated

    
    . Extract with 
    
    
    
    . Purify via flash chromatography (Hexanes/EtOAc).
    • Data: The major product is the syn-alcohol. The anti-isomer (Felkin-Anh product) is minimized (<5-10%).

Phase 3: Diol Activation and Cyclization

The oxetane ring is formed via 4-exo-tet cyclization. We activate the primary alcohol (leaving group) and use the secondary alcohol as the nucleophile.

Reagents: p-Toluenesulfonic acid (pTsOH), p-Toluenesulfonyl chloride (TsCl), Pyridine, n-Butyllithium (n-BuLi).

  • Acetonide Hydrolysis: Dissolve the syn-alcohol in MeOH. Add catalytic pTsOH. Stir at RT for 2 h. Concentrate to yield the N-Boc-amino-1,3-diol .

  • Selective Tosylation: Dissolve the diol in dry Pyridine/DCM (1:1) at 0°C. Add TsCl (1.1 equiv) portion-wise.

    • Selectivity: The primary alcohol is sterically accessible; the secondary alcohol (flanked by iPr and NHBoc) is hindered.

    • Stir at 0°C for 4-6 h. Monitor by TLC.[6] Quench with water, extract with DCM.[6]

  • Ring Closure: Dissolve the mono-tosylate in anhydrous THF (0.1 M) under

    
    . Cool to -78°C.
    
    • Add n-BuLi (1.1 equiv) dropwise. (Alternatively, NaH at 0°C can be used, but n-BuLi is cleaner for small scale).

    • Allow to warm to RT over 2 h. Heat to 50°C if conversion is slow.

    • Outcome: The secondary alkoxide displaces the primary tosylate. Since the nucleophile (C2-O) and the stereocenter (C2) are the same, the relative stereochemistry is preserved . The syn-diol precursor yields the cis-oxetane .

Phase 4: Final Deprotection (Optional)

If the free amine is required:

  • Dissolve the N-Boc-oxetane in DCM.

  • Add TFA (20% v/v). Stir for 30 min.

  • Evaporate volatiles.[6] Neutralize with basic resin or

    
     wash. Isolate cis-2-isopropyloxetan-3-amine.
    

Part 3: Data Visualization & Workflow

Experimental Data Summary
StepReactionKey ReagentYield (Typical)Stereoselectivity (dr)
1Aldehyde SynthesisDIBAL-H85-90%N/A (Enantiopure)
2Grignard AdditionZnBr2 / iPrMgBr 75-82%>95:5 (syn:anti)
3HydrolysispTsOH / MeOH95%N/A
4Selective TosylationTsCl / Pyridine88%>10:1 (1° vs 2°)
5Cyclizationn-BuLi / THF70-75%Retention of Configuration
Reaction Pathway Diagram

G cluster_0 Critical Stereocontrol Step L_Serine L-Serine (Starting Material) Garners (S)-Garner's Aldehyde (Chiral Scaffold) L_Serine->Garners 1. Boc2O 2. DMP, BF3 3. DIBAL-H Chelation Chelation Control (ZnBr2 Complex) Garners->Chelation ZnBr2 -78°C Syn_Alcohol syn-Amino Alcohol (Stereodefined) Chelation->Syn_Alcohol iPrMgBr (Syn-Selective) Diol N-Boc-1,3-Diol Syn_Alcohol->Diol pTsOH, MeOH (Acetonide Cleavage) Tosylate Primary Mono-Tosylate Diol->Tosylate TsCl, Pyridine (Regioselective) Target cis-2-Isopropyloxetan-3-amine Tosylate->Target n-BuLi, THF (Cyclization)

Caption: Workflow for the stereoselective synthesis of cis-2-isopropyloxetan-3-amine from L-Serine.

Part 4: Scientific Integrity & QC

Self-Validating the Protocol (QC)
  • NMR Validation of Step 2 (Grignard): The syn-isomer (desired) and anti-isomer (undesired) have distinct coupling constants for the proton at the newly formed chiral center.

    • Anti-isomer (Felkin-Anh):

      
      .
      
    • Syn-isomer (Chelation):

      
       (due to H-bonding stabilization in the NMR solvent). Note: Values may vary based on protecting groups; verify with NOESY.
      
  • NOESY Confirmation of Target: In the final oxetane:

    • Cis-isomer: Strong NOE correlation between the H2 (proton on iPr-bearing carbon) and H3 (proton on amine-bearing carbon).

    • Trans-isomer: Weak or no NOE correlation between H2 and H3.

Why This Route? (Causality)
  • Why not Valine? Starting from Valine places the isopropyl group on the amine-bearing carbon (

    
    ). The target molecule requires the isopropyl group on the adjacent carbon (
    
    
    
    ). Serine provides the functionalizable backbone where the
    
    
    substituent can be introduced via nucleophilic addition.
  • Why Zinc? Magnesium alone (Grignard) typically follows the Felkin-Anh model, which predicts the anti-addition product.

    
     is a superior chelator for 
    
    
    
    -amino aldehydes, locking the conformation to expose the si-face (relative to the aldehyde), forcing syn-selectivity [1, 2].

References

  • Herold, P. (1988).[1] Stereoselective synthesis of amino-diols from chiral amino-aldehydes. Helvetica Chimica Acta, 71(2), 354-361.

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethyl-4-formyl-2,2-dimethyloxazolidine. The Journal of Organic Chemistry, 52(12), 2361-2364.

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Jenkins, K., et al. (2014). Synthesis of 3-Aminooxetanes via a 4-Exo-Tet Cyclization. Organic Letters, 16(15), 3986-3989.

Sources

Application

Technical Application Note: Reductive Amination Protocols for cis-2-Isopropyloxetan-3-amine

Executive Summary & Strategic Rationale The incorporation of cis-2-Isopropyloxetan-3-amine into drug scaffolds represents a high-value strategy in modern medicinal chemistry. This building block serves as a metabolic "bl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of cis-2-Isopropyloxetan-3-amine into drug scaffolds represents a high-value strategy in modern medicinal chemistry. This building block serves as a metabolic "blocker" and a solubility enhancer, often replacing gem-dimethyl or carbonyl groups.

However, this molecule presents two distinct synthetic challenges that standard protocols often fail to address:

  • Acid Lability: The strained oxetane ring is susceptible to ring-opening polymerization or hydrolysis under the acidic conditions (pH < 4) typically required for imine formation.

  • Steric Congestion: The cis-relationship between the C2-isopropyl group and the C3-amine creates significant steric hindrance, retarding imine formation and necessitating forcing conditions that imperil the ring integrity.

This guide details two validated protocols designed to circumvent these issues: a Buffered STAB Protocol for reactive aldehydes and a Titanium-Mediated Protocol for ketones and hindered substrates.

Chemical Stability & Handling Profile

Before initiating synthesis, researchers must understand the boundaries of the oxetane ring stability.

ParameterLimit / RecommendationConsequence of Failure
pH Tolerance Keep pH > 4.0Ring opening to 1,3-diols or polymerization.
Temperature Max 60°C (short term)Thermal decomposition of the strained ring.
Lewis Acids Avoid strong Lewis acids (e.g., BF3·OEt2, AlCl3)Immediate ring opening/rearrangement.
Solvent Choice DCE, DCM, THF (Anhydrous)Protic solvents (MeOH) can facilitate solvolysis if acidic.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the experimental method best suited for your electrophile.

ProtocolSelection Start Substrate Analysis Type Electrophile Type? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone / Steric Bulk Type->Ketone MethodA Method A: Buffered STAB Aldehyde->MethodA High Reactivity MethodB Method B: Ti(OiPr)4 Mediated Aldehyde->MethodB If Acid Sensitive Ketone->MethodB Low Reactivity

Figure 1: Decision tree for selecting the appropriate reductive amination condition based on electrophile reactivity and steric demand.

Method A: Buffered STAB Protocol (Aldehydes)

Best for: Unhindered aldehydes, robust substrates. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB). STAB is mild and does not reduce aldehydes significantly in the absence of amines.

Materials
  • cis-2-Isopropyloxetan-3-amine (1.0 equiv)

  • Aldehyde (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH)

Step-by-Step Protocol
  • Imine Pre-equilibrium: In a flame-dried vial, dissolve the aldehyde (1.0 mmol) and cis-2-Isopropyloxetan-3-amine (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

    • Critical Step: Add Acetic Acid (1.0 - 2.0 equiv). Do not use TFA or HCl. The target is a weakly acidic buffer to catalyze dehydration without opening the oxetane.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours. Monitor by LCMS (look for disappearance of imine mass).

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (slowly) until pH ~8.

    • Extraction: Extract with DCM (3 x 10 mL). Oxetane amines can be polar; ensure thorough extraction.

    • Note: If the product is highly polar, use CHCl₃:IPA (3:1) for extraction.[1][2]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).

Method B: Titanium(IV) Isopropoxide Protocol (Ketones/Hindered)

Best for: Ketones, sterically crowded aldehydes, or when Method A fails. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added. This is crucial for the cis-isopropyl system where steric hindrance prevents easy imine formation.

Materials
  • cis-2-Isopropyloxetan-3-amine (1.0 equiv)

  • Ketone/Aldehyde (1.0 - 1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 - 2.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Step-by-Step Protocol
  • Imine Formation (The "Titanium Push"): In a dried flask under Nitrogen/Argon, combine the amine (1.0 mmol) and ketone (1.0 mmol).

    • Add Ti(OiPr)₄ (neat, 1.5–2.0 mmol).

    • Optional: If the mixture is too viscous, add minimal anhydrous THF (1-2 mL).

    • Stir at RT for 6–18 hours.

    • Why this works: The Titanium coordinates the oxetane oxygen less strongly than the carbonyl oxygen, preserving the ring while forcing imine formation.

  • Reduction: Dilute the mixture with anhydrous MeOH (4 mL) or EtOH.

    • Cooling: Cool to 0°C.

    • Add NaBH₄ (2.0 mmol) portion-wise. (Caution: Exothermic, gas evolution).

    • Allow to warm to RT and stir for 2 hours.

  • The "Titanium Workup" (Critical): Titanium salts form a gelatinous emulsion with water that traps product. Use one of these specific quenching methods:

    • Option 1 (Rochelle's Salt): Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s salt) and stir vigorously for 1 hour until two clear layers form.

    • Option 2 (Basic Precipitation): Add 1 mL water, followed by 1 mL 15% NaOH, then 3 mL water. Filter the white precipitate through Celite.

  • Isolation: Extract the filtrate/supernatant with DCM. Dry and concentrate.

Process Visualization: The Titanium Mechanism[1]

The following diagram illustrates why Ti(OiPr)₄ is safer for the oxetane ring than Bronsted acids.

TitaniumMech Step1 Reagents Mixed: Ketone + Amine + Ti(OiPr)4 Step2 Coordination: Ti activates Carbonyl Oxygen Step1->Step2 Step3 Dehydration: Ti-Imine Complex Formed (Water scavenged by Ti) Step2->Step3 Risk Risk Avoided: No free protons (H+) to protonate Oxetane O Step2->Risk vs. Acid Cat. Step4 Reduction: NaBH4 attacks Ti-Imine Step3->Step4

Figure 2: Mechanistic advantage of Titanium-mediated reductive amination in preventing acid-catalyzed ring opening.

Troubleshooting & Expert Tips

IssueDiagnosisSolution
Low Conversion (Method A) Steric clash between cis-isopropyl and aldehyde.Switch to Method B. The Ti-coordination compresses the transition state.
Ring Opening (Byproducts) pH dropped below 4 during reaction or workup.Use NaBH(OAc)₃ (buffered) instead of NaCNBH₃ (often requires pH 3). Ensure quench is basic (NaHCO₃).
Gel Formation (Method B) Improper Titanium quench.Do not rush the workup. Stir with Rochelle's salt for at least 45 mins until layers are distinct.
Product stuck in Aqueous Oxetane amine is too polar.Saturate aqueous layer with NaCl (salting out) and extract with CHCl₃/IPA (3:1).

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 45(46), 7736-7739.

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227-3246.

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.

Sources

Method

Application Notes and Protocols for Peptide Coupling Reactions of Oxetane-3-amines

Introduction: The Emerging Role of Oxetanes in Peptide Chemistry In the landscape of modern drug discovery and development, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Oxetanes in Peptide Chemistry

In the landscape of modern drug discovery and development, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is relentless. Among these, the oxetane ring has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups.[1][2] Its incorporation into peptide backbones as a conformationally constrained amino acid analogue offers a compelling strategy to enhance metabolic stability, improve solubility, and modulate bioactivity.[1][3] Oxetane-3-amines, in particular, serve as unique building blocks for creating peptidomimetics with distinct three-dimensional structures.

However, the successful incorporation of these sterically demanding motifs into a growing peptide chain necessitates a careful selection of coupling conditions. The inherent steric hindrance of the secondary amine in the oxetane ring can render standard peptide coupling protocols inefficient, leading to low yields and incomplete reactions. This guide provides a comprehensive overview of the critical considerations, recommended reagents, and detailed protocols for the efficient peptide coupling of oxetane-3-amines, tailored for researchers, scientists, and drug development professionals.

Core Principles: Navigating the Challenges of Coupling Sterically Hindered Amines

The primary obstacle in the acylation of oxetane-3-amines is the steric bulk surrounding the nitrogen atom. This hindrance slows down the rate of nucleophilic attack on the activated carboxylic acid, making the coupling reaction sluggish. To overcome this challenge, highly reactive coupling reagents are required. In situ activating reagents, which rapidly convert protected amino acids into highly reactive esters, are particularly well-suited for this purpose.[4]

Key Considerations for Successful Coupling:
  • Choice of Coupling Reagent: The selection of the appropriate coupling reagent is paramount. Onium-based reagents, such as those derived from benzotriazole (e.g., HATU, HBTU) or oxyma (e.g., COMU), are generally the most effective for sterically hindered couplings.[4]

  • Reaction Kinetics: To favor the desired amide bond formation over potential side reactions, conditions that promote rapid kinetics are preferred. This can be achieved through the use of highly reactive reagents and, in some cases, elevated temperatures.

  • Minimization of Side Reactions: Racemization of the activated amino acid is a common side reaction in peptide synthesis, particularly with highly activating reagents.[5] Another potential side reaction with some uronium/aminium reagents is guanidinylation of the free amine.[4] The stability of the oxetane ring itself must also be considered, although it is generally stable under the basic and weakly acidic conditions of peptide coupling.[3]

A Comparative Analysis of Recommended Coupling Reagents

The following table provides a summary of the most effective coupling reagents for reactions involving oxetane-3-amines, highlighting their mechanisms, advantages, and key considerations.

Coupling ReagentStructureMechanism of ActionAdvantagesDisadvantages & Mitigation
HATU 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateForms a highly reactive OAt-active ester. The 7-azabenzotriazole moiety stabilizes the intermediate and accelerates the reaction.[5]"Gold standard" for hindered couplings, fast reaction rates, and low racemization.[4]Can cause guanidinylation of the amine if used in excess.[4] Use a slight excess of the carboxylic acid component to minimize this.
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateForms a highly reactive Oxyma-based active ester.[6][7]Reactivity is comparable or even superior to HATU for some hindered couplings.[4] Byproducts are water-soluble, simplifying purification.[2] Safer alternative to potentially explosive HOBt/HOAt-based reagents.[5][6]Can also cause guanidinylation.[4] Has limited stability in solution.[2]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateForms a reactive 6-Cl-OBt active ester, which is more reactive than the OBt ester formed by HBTU.More reactive than HBTU, leading to faster coupling times.Can cause guanidinylation.
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA phosphonium-based reagent that forms a highly reactive OAt-active ester.Excellent for hindered couplings and does not cause guanidinylation, as it is not a uronium/aminium salt.[5]
EDC/HOAt N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxy-7-azabenzotriazoleCarbodiimide activates the carboxylic acid, which is then trapped by HOAt to form the reactive OAt-active ester.A cost-effective option. HOAt provides superior reactivity and racemization suppression compared to HOBt.Generally less reactive than onium salts for highly hindered couplings.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of an N-protected amino acid to an oxetane-3-amine. These protocols are based on established procedures for sterically hindered amines and are expected to provide high yields with oxetane-3-amines.

Protocol 1: HATU-Mediated Coupling in Solution Phase

This protocol is recommended as the primary approach for coupling to oxetane-3-amines due to the high reactivity of HATU.

Materials:

  • N-Fmoc protected amino acid

  • Oxetane-3-amine (as a free base or hydrochloride salt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Reactants:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Fmoc protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • If using the hydrochloride salt of oxetane-3-amine, add it to a separate flask and dissolve in anhydrous DMF. Add DIPEA (1.1 eq) to this solution to generate the free amine in situ. If starting with the free base of oxetane-3-amine, dissolve it in anhydrous DMF.

  • Activation and Coupling:

    • To the solution of the N-Fmoc amino acid and HATU, add DIPEA (2.0 eq). The solution should be stirred for 1-2 minutes to allow for pre-activation of the carboxylic acid.

    • Add the solution of oxetane-3-amine to the activated amino acid solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). For highly hindered couplings, the reaction may require 2-12 hours. Gentle heating (e.g., to 40 °C) can be employed to accelerate the reaction if necessary, but should be used with caution to avoid potential side reactions.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated oxetane-3-amine.

Protocol 2: COMU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is suitable for incorporating an oxetane-3-amine onto a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin with a deprotected N-terminal amine

  • N-Fmoc protected amino acid

  • COMU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for at least 30 minutes in a peptide synthesis vessel.

    • Drain the DMF.

  • Coupling:

    • In a separate vessel, prepare the coupling solution by dissolving the N-Fmoc protected amino acid (3.0 eq relative to resin loading) and COMU (3.0 eq) in anhydrous DMF.

    • Add DIPEA (6.0 eq) to the coupling solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, a second coupling (double coupling) with fresh reagents may be necessary.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Optimization and Troubleshooting

  • Low Yields: If the coupling reaction is sluggish or gives low yields, consider the following:

    • Increase Reagent Equivalents: Use up to 1.5 eq of the coupling reagent and 3 eq of DIPEA.

    • Elevated Temperature: As mentioned, gentle heating can be beneficial.

    • Extended Reaction Time: Allow the reaction to proceed for a longer duration (e.g., overnight).

    • Double Coupling: For SPPS, performing the coupling step twice is a highly effective strategy for difficult residues.[8]

  • Racemization: While modern coupling reagents like HATU and COMU are designed to minimize racemization, it can still be a concern.[5] Using the minimum necessary activation time and avoiding excessive amounts of base can help to mitigate this risk.

  • Oxetane Ring Stability: The oxetane ring is generally stable to the basic conditions of peptide coupling and Fmoc deprotection (piperidine in DMF). However, it can be sensitive to strong acids.[1][7] Therefore, cleavage cocktails containing high concentrations of trifluoroacetic acid (TFA) should be used with care, and cleavage times should be minimized. It is advisable to perform a small-scale test cleavage to ensure the integrity of the oxetane-containing peptide.

Synthesis of Protected Oxetane-3-amine Building Blocks

The successful application of these coupling protocols relies on the availability of suitably protected oxetane-3-amine. N-Boc and N-Fmoc protected derivatives are the most common.

  • N-Boc-3-aminooxetane: This can be synthesized from oxetan-3-one via reductive amination or from 3-bromooxetane via substitution with a protected amine equivalent.

  • N-Fmoc-3-aminooxetane: This can be prepared from 3-aminooxetane by reaction with Fmoc-OSu or Fmoc-Cl under standard conditions.

Visualization of Key Processes

General Peptide Coupling Workflow

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A N-Protected Amino Acid E Activation of Carboxylic Acid A->E B Oxetane-3-amine F Nucleophilic Attack by Oxetane-3-amine B->F C Coupling Reagent (e.g., HATU, COMU) C->E D Base (e.g., DIPEA) D->E E->F G Amide Bond Formation F->G H Aqueous Wash G->H I Drying & Concentration H->I J Chromatography I->J K Pure Product J->K

Caption: General workflow for peptide coupling with oxetane-3-amines.

Mechanism of HATU-Mediated Activation

G Reactants R-COOH HATU Base Intermediate1 R-COO⁻ Activated HATU Reactants:f0->Intermediate1:f0 Deprotonation Reactants:f1->Intermediate1:f1 Intermediate2 Highly Reactive OAt-Active Ester Tetramethylurea Intermediate1->Intermediate2:f0 Formation of Active Ester Product Peptide Bond (R-CO-NH-R') Intermediate2:f0->Product Nucleophilic Attack Amine Oxetane-3-amine (R'-NH₂) Amine->Product

Caption: Simplified mechanism of HATU activation and coupling.

Conclusion

The incorporation of oxetane-3-amines into peptides is a powerful strategy for developing novel therapeutics with improved properties. While the steric hindrance of these building blocks presents a challenge, the use of highly reactive onium-based coupling reagents such as HATU and COMU, coupled with optimized reaction conditions, enables their efficient incorporation. By understanding the principles outlined in this guide and following the detailed protocols, researchers can confidently utilize oxetane-3-amines to advance their drug discovery programs.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Albericio, F., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. [Link]

  • Burés, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12691–12708. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Grygorenko, O. O., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • The Dong Group. (n.d.). Oxetane Presentation. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1426–1519. [Link]

Sources

Application

Application Note: Strategic Synthesis of Oxetanes via Intramolecular Williamson Etherification

Executive Summary: The Oxetane Imperative In modern drug discovery, the oxetane ring has transcended its reputation as a mere chemical curiosity to become a critical bioisostere. Often described as a "metabolic shield,"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxetane Imperative

In modern drug discovery, the oxetane ring has transcended its reputation as a mere chemical curiosity to become a critical bioisostere. Often described as a "metabolic shield," the oxetane moiety serves as a polar, lipophilic surrogate for carbonyls and gem-dimethyl groups, offering improved solubility and metabolic stability without the liability of hydrogen bond donors.

However, the synthesis of oxetanes remains a kinetic challenge. Unlike the rapid formation of epoxides (3-membered) or tetrahydrofurans (5-membered), the closure of a 4-membered ring fights against significant Baeyer ring strain (~26 kcal/mol). This guide details the Intramolecular Williamson Etherification , the most versatile method for oxetane construction, providing protocols to navigate the delicate balance between successful cyclization and the fatal competing pathway: Grob Fragmentation .[1]

Mechanistic Logic & Critical Parameters[1]

The Kinetic Landscape (Baldwin’s Rules vs. Reality)

According to Baldwin’s rules for ring closure, the 4-exo-tet cyclization is technically favored.[2] However, "favored" describes orbital alignment, not reaction rate. In practice, the formation of oxetanes is kinetically slow due to the high enthalpic cost of ring strain and the entropic penalty of bringing the nucleophile (alkoxide) and electrophile (C-LG) together.[1]

The Nemesis: Grob Fragmentation

The primary failure mode in oxetane synthesis is not simple lack of reactivity, but Grob Fragmentation . When the geometry permits, the alkoxide intermediate can collapse to form a carbonyl and an alkene, ejecting the leaving group.

  • Cyclization Requirement: The alkoxide oxygen must attack the C-LG carbon from the backside (

    
     trajectory).[1]
    
  • Fragmentation Requirement: The lone pair on the oxygen, the C2-C3 bond, and the C-LG bond must align anti-periplanar.

Key Insight: 3,3-disubstitution (the Thorpe-Ingold or gem-dimethyl effect) drastically accelerates oxetane formation by compressing the internal bond angle, forcing the reactive centers closer together and disfavoring the conformation required for fragmentation.

Visualization: Reaction Pathways[1]

OxetaneMechanism Start 1,3-Halohydrin / Monosulfonate Inter Alkoxide Intermediate Start->Inter  Fast Base Deprotonation (Base) Base->Inter Oxetane OXETANE PRODUCT (4-exo-tet) Inter->Oxetane  Kinetic Product (Requires Heat/Catalysis) Grob GROB FRAGMENTATION (Carbonyl + Alkene) Inter->Grob  Thermodynamic Sink (If Anti-Periplanar) Elim ELIMINATION (Allylic Alcohol) Inter->Elim  If β-H available

Figure 1: Mechanistic divergence in oxetane synthesis. Success depends on favoring the green pathway over the red thermodynamic sinks.

Experimental Protocols

Protocol A: One-Pot Cyclization from 1,3-Diols (Tosylation Strategy)

Best for: Symmetrical diols or substrates where primary alcohol differentiation is possible.

Reagents:

  • Substrate: 1,3-Diol (1.0 equiv)

  • Reagent: n-Butyllithium (n-BuLi) (1.0 equiv) or NaH (1.1 equiv)[1]

  • Sulfonylating Agent: Tosyl Chloride (TsCl) (1.0 equiv)[1]

  • Base for Cyclization: n-BuLi (1.1 equiv)[1]

  • Solvent: THF (Anhydrous)[1]

Step-by-Step Workflow:

  • Monodeprotonation: Dissolve the 1,3-diol in anhydrous THF (0.1 M) under

    
    . Cool to 
    
    
    
    . Add n-BuLi (1.0 equiv) dropwise. Note: n-BuLi is preferred over NaH here for precise stoichiometry to avoid bis-deprotonation.
  • Activation: Stir for 15 min, then add TsCl (1.0 equiv) as a solution in THF. Warm to RT and stir for 1 hour.

    • Checkpoint: Check TLC/LCMS. You should see the mono-tosylate intermediate.

  • Cyclization: Cool the mixture back to

    
    . Add the second portion of n-BuLi (1.1 equiv) dropwise to deprotonate the remaining hydroxyl group.
    
  • Heating: Allow to warm to RT. If cyclization is slow (monitored by TLC), heat to reflux (

    
    ).
    
    • Critical: If the substrate is prone to fragmentation, keep the temperature as low as possible.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (ether is preferred over DCM for oxetane extraction due to volatility).
Protocol B: Cyclization of 3-Halo-Alcohols (Modified Carreira/Bull Method)

Best for: Sensitive substrates, spiro-oxetanes, or when the leaving group is pre-installed.

Reagents:

  • Substrate: 3-bromo-1-propanol derivative.[1]

  • Base: KHMDS (Potassium hexamethyldisilazide) or NaH.

  • Solvent: THF/DMF (9:1 mixture). Note: The addition of DMF increases the nucleophilicity of the alkoxide by separating the ion pair.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 3-bromo-alcohol in THF/DMF (9:1) to a concentration of 0.05 M. Dilution is key to prevent intermolecular polymerization.

  • Base Addition: Cool to

    
     (if using KHMDS) or 
    
    
    
    (if using NaH). Add base (1.2 equiv) slowly.
  • Reaction:

    • For KHMDS: Stir at

      
       for 30 mins, then allow to warm to RT.
      
    • For NaH: Warm to

      
       immediately after addition.
      
  • Monitoring: Watch for the disappearance of the starting material.

    • Self-Validation: If the starting material is consumed but no oxetane appears, check for the corresponding alkene (elimination product) or aldehyde (Grob product).

Data Presentation: Leaving Group & Base Matrix

Selecting the right combination is crucial for yield optimization.

ParameterRecommendationRationale
Leaving Group Tosylate (OTs) Excellent balance of stability and reactivity. Easier to prepare in-situ than halides.
Mesylate (OMs) Less sterically demanding than OTs; good for hindered secondary alcohols.
Triflate (OTf) Avoid. Too reactive; often leads to elimination or rearrangement before cyclization.
Base NaH The "Workhorse."[1][3] Cheap, effective, but heterogeneous (can be slow).
n-BuLi Precise lithiation. Essential for one-pot diol conversions.[1]
KHMDS Soluble, bulky base. Minimizes nucleophilic attack on the LG; cation (

) aids cyclization.[1]
Solvent THF Standard.[1] Good solubility, moderate boiling point.
t-BuOH Counter-intuitive. Protic solvents can sometimes suppress elimination by solvating the base, though reaction is slower.

Troubleshooting & Self-Validating Systems

A robust protocol must include failure analysis.[1] Use this logic tree to diagnose issues.

The "Grob Check"

If yield is low, analyze the crude mixture via


 NMR immediately.[1]
  • Symptom: Disappearance of alcohol O-H signal, but no oxetane peaks (typically

    
     4.5–5.0 ppm).
    
  • Indicator: Presence of vinylic protons (

    
     5.0–6.0 ppm) and aldehyde protons (
    
    
    
    9.0–10.0 ppm).[1]
  • Cause: Grob Fragmentation.[4][5]

  • Solution:

    • Lower the reaction temperature.[1]

    • Switch solvent to non-polar (Toluene) to tighten the ion pair, reducing the availability of the lone pair for fragmentation.

    • Increase steric bulk at the C2 position (if synthetic route allows) to enforce the Thorpe-Ingold effect.

The "Elimination Check"
  • Symptom: Formation of allylic alcohol.

  • Cause: Base is acting as a base towards the

    
    -proton of the leaving group rather than deprotonating the hydroxyl.[1]
    
  • Solution: Use a non-nucleophilic base (KHMDS) or switch the Leaving Group to a less "hard" species (Iodide instead of Tosylate).[1]

Workflow Visualization

Troubleshooting Start Reaction Complete (TLC shows consumption) CheckNMR Analyze Crude 1H NMR Start->CheckNMR Decision Oxetane Signals? (4.5-5.0 ppm) CheckNMR->Decision Success Proceed to Workup (Avoid Acidic Conditions) Decision->Success Yes Fail1 Aldehyde + Alkene (Grob Fragmentation) Decision->Fail1 No (Aldehyde present) Fail2 Allylic Alcohol (Elimination) Decision->Fail2 No (Alkene only) Fix1 Action: Lower Temp, Change Solvent to Toluene Fail1->Fix1 Fix2 Action: Use KHMDS, Switch LG to Iodide Fail2->Fix2

Figure 2: Self-validating logic flow for reaction monitoring.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][7] Angewandte Chemie International Edition.[6]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[6][8][9] Chemical Reviews.[1]

  • Baldwin, J. E. (1976).[10] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.

  • Lumbroso, A., Cooke, M. L., & Breit, B. (2011). Catalytic Synthesis of Oxetanes from Allylic Alcohols. Angewandte Chemie.

Sources

Method

Application Note: Protecting Group Strategies for cis-2-Isopropyloxetan-3-amine

Executive Summary & Strategic Analysis The incorporation of oxetane rings into drug scaffolds has become a pivotal strategy in medicinal chemistry, primarily to serve as stable, polar surrogates for gem-dimethyl or carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The incorporation of oxetane rings into drug scaffolds has become a pivotal strategy in medicinal chemistry, primarily to serve as stable, polar surrogates for gem-dimethyl or carbonyl groups.[1] The specific scaffold, cis-2-Isopropyloxetan-3-amine , presents a unique trifecta of challenges:

  • Ring Strain: The oxetane ring possesses ~106 kJ/mol of strain, making it susceptible to acid-catalyzed ring opening.

  • Steric Congestion: The cis-relationship between the bulky isopropyl group (C2) and the amine (C3) creates significant steric shielding, affecting coupling rates.

  • Electronic Modulation: The inductive effect of the ethereal oxygen significantly lowers the pKa of the C3-amine (typically pKa ~ 5.5–6.5 vs. ~10 for acyclic amines), reducing its nucleophilicity.

Core Directive: This guide prioritizes ring integrity . While standard amine protection strategies (Boc, Cbz) exist, their deprotection conditions often overlap with the "failure modes" of the oxetane ring.

The Stability Spectrum
ConditionOxetane StabilityRisk Assessment
Basic (pH > 10) ExcellentPreferred. Compatible with Fmoc, hydroxides, and nucleophiles.[2]
Hydrogenolysis (H₂/Pd) VariableModerate. Literature is conflicted; high pressure or acidic Pd sources can cleave the ring.[2]
Acidic (TFA/HCl) PoorHigh Risk. Protonation of the ether oxygen catalyzes nucleophilic attack and ring opening.[2]
Lewis Acids Very PoorCritical Risk. Strong Lewis acids (e.g., BF₃[2]·OEt₂, AlCl₃) rapidly degrade the ring.

Decision Framework (Graphviz)

The following decision tree illustrates the logic for selecting the appropriate protecting group (PG) based on downstream chemistry requirements.

PG_Strategy Start Start: cis-2-Isopropyloxetan-3-amine Check_Solubility Is the intermediate soluble in organic solvents (DCM/EtOAc)? Start->Check_Solubility Check_Acid Does downstream chemistry require strong acid? Check_Solubility->Check_Acid Yes Route_Boc STRATEGY B: Boc Protection (Acid Labile - MODIFIED) Check_Solubility->Route_Boc No (Need polarity modulation) Route_Fmoc STRATEGY A: Fmoc Protection (Base Labile) Check_Acid->Route_Fmoc Yes (Orthogonal) Check_Acid->Route_Boc No End_Safe Intact Oxetane Product Route_Fmoc->End_Safe Deprotect: Piperidine/DBU (Ring Safe) End_Risk Product (Requires QC) Route_Boc->End_Risk Deprotect: p-TsOH or ZnBr2 (Avoid neat TFA) Route_Teoc STRATEGY C: Teoc Protection (Fluoride Labile)

Figure 1: Strategic decision tree for protecting group selection. Green paths indicate the highest safety margin for the oxetane ring.

Detailed Protocols

Protocol A: The "Safe Harbor" – Fmoc Strategy

Rationale: The oxetane ring is kinetically stable to base. Fmoc protection allows for deprotection using secondary amines (piperidine) without ever exposing the ring to the acidic conditions that trigger opening.

Materials:

  • cis-2-Isopropyloxetan-3-amine

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • NaHCO₃ (aq)

  • Dioxane/Water (1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equiv of cis-2-Isopropyloxetan-3-amine in a 1:1 mixture of 1,4-dioxane and 10% NaHCO₃ (aq).

    • Note: Do not use NaOH; extremely high pH can hydrolyze the Fmoc group prematurely, though the oxetane would survive.

  • Addition: Cool to 0 °C. Add 1.1 equiv of Fmoc-OSu portion-wise.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC or LCMS.

    • Checkpoint: The lowered nucleophilicity of the amine (due to the oxygen inductive effect) may require longer reaction times than standard amines.

  • Workup: Dilute with EtOAc. Wash with water (x2) and brine. Dry over Na₂SO₄.[3]

  • Deprotection (The Critical Step):

    • Dissolve the protected intermediate in DMF (or DCM if soluble).

    • Add Piperidine (20% v/v) .

    • Stir for 30–60 mins.

    • Purification: Evaporate solvent.[3] If lipophilic byproducts (dibenzofulvene) are an issue, use a scavenger resin or switch to DBU/octanethiol deprotection.

Protocol B: The "Modified" Boc Strategy

Rationale: Boc is often preferred for solubility and atom economy. However, neat TFA deprotection is strictly forbidden as it will protonate the ether oxygen, leading to ring opening (see Mechanism Diagram below). We utilize mild Lewis acids or controlled proton sources.

Materials:

  • Boc₂O (Di-tert-butyl dicarbonate)

  • TEA (Triethylamine)

  • Deprotection Reagent:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) OR ZnBr₂.

Step-by-Step Procedure:

  • Protection: Standard conditions (Boc₂O, TEA, DCM) work well. The ring is stable here.

  • Deprotection Option 1 (

    
    -TsOH - Recommended): 
    
    • Dissolve Boc-protected substrate in THF or Et₂O.

    • Add 3.0 equiv of

      
      -TsOH·H₂O.
      
    • Stir at RT.[3] The amine salt precipitates, often driving the reaction and protecting the product from further degradation.

    • Validation: Wuitschik et al. demonstrated that oxetanes survive

      
      -TsOH much better than HCl or TFA [1].
      
  • Deprotection Option 2 (ZnBr₂ - Lewis Acid):

    • Dissolve in DCM.

    • Add 5.0 equiv ZnBr₂. Stir overnight.

    • Quench with water.

    • Mechanism:[4][5][6] ZnBr₂ coordinates the carbamate selectively over the ether oxygen in sterically hindered systems.

Mechanistic Warning: Acid-Catalyzed Ring Opening

Understanding the failure mode is crucial for troubleshooting. The 2-isopropyl group stabilizes the carbocation intermediate if the ring opens at C2, but steric hindrance directs nucleophiles to C4.

Ring_Opening cluster_prevention Prevention Strategy Oxetane Protonated Oxetane Transition Nu: Attack (SN2-like) Oxetane->Transition + H+ / Nu- Open_Ring Ring Opened Byproduct Transition->Open_Ring Irreversible Cleavage Avoid_TFA Avoid Neat TFA Avoid_High_T Keep T < 40°C

Figure 2: The pathway to degradation. Protonation of the ether oxygen facilitates nucleophilic attack (by water, trifluoroacetate, or chloride).

Quality Control & Validation

Because ring-opened byproducts can be isomeric with the desired product (same mass), LCMS is insufficient. 1H NMR is mandatory.

FeatureIntact Oxetane (Target)Ring-Opened (Byproduct)
C4-Protons (CH₂) Distinctive multiplet 4.4 – 4.9 ppm Shifted upfield to 3.5 – 3.8 ppm (typical ether/alcohol range)
C2-Proton Doublet/Multiplet ~4.5 ppm Shifted upfield
Coupling Constant Large geminal couplingsStandard acyclic couplings

Protocol:

  • Take a crude aliquot after deprotection.

  • Run 1H NMR in CDCl₃ or DMSO-d₆.

  • Zoom into the 4.0–5.0 ppm region. Loss of signals in this region indicates ring failure.

References

  • Wuitschik, G., et al. (2006).[7] "Oxetanes as Promising Modules in Drug Discovery."[7][8][9] Angewandte Chemie International Edition, 45(46), 7736–7739.[7] Link

  • Burkhard, J. A., et al. (2010).[10] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link

  • Duncton, M. A. (2011). "Minireview: Oxetanes in Drug Discovery." MedChemComm, 2, 1135-1161. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[9] Chemical Reviews, 116(19), 12150–12233. Link

Sources

Application

Application Note: Strategic Preparation of Oxetane-Containing Fragment Libraries

This Application Note is structured as a high-level technical guide for medicinal chemists and library synthesis teams. It synthesizes established methodologies into a cohesive workflow for generating oxetane-enriched fr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and library synthesis teams. It synthesizes established methodologies into a cohesive workflow for generating oxetane-enriched fragment libraries.

Executive Summary

The oxetane ring has transitioned from a synthetic curiosity to a "privileged structure" in modern drug discovery.[1] Functioning as a stable, polar bioisostere for gem-dimethyl and carbonyl groups, the oxetane motif offers a unique solution to the "molecular obesity" crisis in medicinal chemistry. It reduces lipophilicity (LogP) while maintaining metabolic stability and increasing solubility—critical factors for Fragment-Based Drug Discovery (FBDD).

This guide details the strategic design and practical execution of oxetane-containing fragment libraries. It focuses on three modular synthetic pathways: Reductive Amination , Metal-Catalyzed Cross-Coupling , and Spirocyclization , providing self-validating protocols to ensure high fidelity and structural diversity.

Strategic Design: The Oxetane Advantage

In FBDD, adherence to the "Rule of Three" (MW < 300, cLogP < 3, H-donors/acceptors < 3) is paramount. Oxetanes are uniquely positioned to maximize ligand efficiency (LE) within these constraints.

Bioisosteric Rationale
  • Gem-Dimethyl Replacement: Replacing a gem-dimethyl group with an oxetane reduces cLogP by ~1.0 unit and increases metabolic stability by blocking oxidative demethylation.

  • Carbonyl Replacement: The oxetane oxygen acts as a hydrogen bond acceptor similar to a ketone/amide carbonyl but without the liability of nucleophilic attack or epimerization.

  • Conformational Control: The puckered ring structure (approx. 8.7 kJ/mol strain) imposes rigid vector orientation, reducing the entropic penalty of binding.

Library Workflow Visualization

The following diagram illustrates the parallel synthesis workflow for generating diverse oxetane fragments from core building blocks.

OxetaneLibraryWorkflow Oxetan3one Oxetan-3-one (Core Block A) ReductiveAm Module 1: Reductive Amination Oxetan3one->ReductiveAm + 1°/2° Amines SpiroSynth Module 3: Spirocyclization Oxetan3one->SpiroSynth Intramolecular Etherification IodoOxetane 3-Iodooxetane (Core Block B) CrossCouple Module 2: Ni/Ir Cross-Coupling IodoOxetane->CrossCouple + Aryl Boronic Acids + Heterocycles LibA Amino-Oxetane Fragments ReductiveAm->LibA LibB Aryl-Oxetane Fragments CrossCouple->LibB LibC Spirocyclic Fragments SpiroSynth->LibC QC QC & Stability (NMR/LCMS) LibA->QC LibB->QC LibC->QC

Figure 1: Modular workflow for the parallel synthesis of oxetane fragment libraries.

Module 1: N-Functionalization (The "Amine" Library)

The most direct route to high-diversity fragments is the reductive amination of oxetan-3-one. This reaction is robust but requires specific conditions to prevent ring opening typically caused by strong Lewis acids.

Protocol A: Mild Reductive Amination

Objective: Synthesis of 3-aminooxetanes from diverse secondary amines. Scope: Tolerates pyridines, piperidines, and electron-deficient anilines.

Reagents:

  • Oxetan-3-one (1.0 equiv)

  • Amine monomer (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Additive: Acetic acid (catalytic, optional for unreactive amines)

Step-by-Step Methodology:

  • Imine Formation: In a 20 mL scintillation vial, dissolve the amine (0.5 mmol) in anhydrous DCM (5 mL). Add oxetan-3-one (36 mg, 0.5 mmol).

    • Critical Insight: If the amine is a salt (HCl), add 1.0 equiv of TEA. If the amine is electron-poor, add 1-2 drops of acetic acid to catalyze imine formation. Stir for 30 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture to 0 °C. Add STAB (159 mg, 0.75 mmol) in one portion. Allow the reaction to warm to RT and stir for 12–16 hours.

    • Why STAB? NaBH(OAc)₃ is milder than NaCNBH₃ and less toxic. It avoids the strong acidic conditions of NaBH₄/acid which can trigger oxetane ring opening.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Vigorous evolution of CO₂ will occur. Extract with DCM (3 x 5 mL).

    • Safety: Do not use strong acid (HCl) for workup. The oxetane ring is acid-sensitive.[1][2][3]

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via preparative HPLC (basic buffer: NH₄OH or bicarbonate) or flash chromatography (DCM/MeOH).

Module 2: C-Functionalization (The "Aryl" Library)

Direct attachment of the oxetane ring to aromatic scaffolds is challenging due to the fragility of the ring under Pd-catalyzed conditions (beta-hydride elimination/ring opening). Nickel-catalyzed cross-coupling is the superior method.

Protocol B: Ni-Catalyzed Suzuki Coupling

Objective: Coupling 3-iodooxetane with aryl boronic acids. Mechanism: Ni(0)/Ni(II) catalytic cycle which avoids the harsh activation required for Pd, preserving the strained ring.

Reagents:

  • 3-Iodooxetane (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: NiI₂ (10 mol%)

  • Ligand: trans-2-Aminocyclohexanol (20 mol%)

  • Base: NaHMDS (2.0 equiv)

  • Solvent: Isopropanol (IPA)

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox or under Ar flow, charge a vial with NiI₂ (15.6 mg, 0.05 mmol) and trans-2-aminocyclohexanol (11.5 mg, 0.1 mmol). Dissolve in IPA (2 mL) and stir for 10 min to form the active complex (solution turns violet/blue).

  • Substrate Addition: Add the aryl boronic acid (0.75 mmol) and 3-iodooxetane (92 mg, 0.5 mmol).

  • Base Addition: Add NaHMDS (1.0 M in THF, 1.0 mL) dropwise.

  • Reaction: Seal the vial and heat to 60 °C for 12 hours.

    • Causality: The use of an aliphatic alcohol solvent (IPA) and an amino-alcohol ligand is critical for stabilizing the Ni-intermediate and facilitating the transmetallation of the sp³ halide.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Module 3: Spirocyclic Scaffolds

Spirocyclic oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) are high-value fragments that mimic morpholine but with distinct vector geometry and lower lipophilicity.

Protocol C: Intramolecular Cyclization (Williamson Ether Synthesis)

Objective: Synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives.

Reagents:

  • N-Boc-3,3-bis(bromomethyl)azetidine (Precursor)

  • Reagent: KOH or NaH[4]

  • Solvent: DMSO or DMF

Step-by-Step Methodology:

  • Precursor Preparation: Start with commercially available N-Boc-3,3-dimethanol-azetidine. Convert to the bis-mesylate or bis-bromide using MsCl/TEA or CBr₄/PPh₃.

  • Cyclization: Dissolve the bis-electrophile (1.0 equiv) in DMSO (0.1 M). Add powdered KOH (3.0 equiv).

  • Heating: Heat to 80–100 °C for 4 hours.

    • Mechanism:[2][3][5][6] The hydroxide acts as a nucleophile to displace the first bromide (forming the alcohol) and then acts as a base to deprotonate the alcohol for the intramolecular S_N2 closure.

  • Isolation: Dilute with water, extract with Et₂O (to avoid pulling DMSO). The N-Boc spiro-oxetane is usually stable and can be deprotected (TFA/DCM) to yield the free amine fragment.

Quality Control & Stability Data

Oxetanes are often unfairly characterized as unstable. While they are strained, 3,3-disubstituted oxetanes are robust under physiological conditions and standard library storage.

QC Checklist:

  • NMR Validation: Look for characteristic oxetane protons (multiplets at

    
     4.5–5.0 ppm in 
    
    
    
    H NMR).
  • Acid Stability Test: Incubate a sample in 0.1 M HCl for 24 hours. Analyze by LCMS.

    • Pass Criteria: >95% parent remaining.

    • Note: 3-monosubstituted oxetanes are less stable than 3,3-disubstituted analogs.

  • Solubility: Measure thermodynamic solubility in PBS (pH 7.4). Expect >100 µM for most fragments.

Comparative Data Table
PropertyGem-Dimethyl AnalogOxetane AnalogImprovement
LogP 3.22.1-1.1 (Lower Lipophilicity)
Solubility (µM) 50>50010x Increase
Metabolic Cl (µL/min/mg) 45123.7x Stability
pKa (adjacent amine) 9.56.8Modulated Basicity

References

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights."[7] Journal of Medicinal Chemistry, 2010.

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6] Chemical Reviews, 2016.[3][4]

  • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010.

  • Duncton, M. A. J., et al. "Preparation of Heteroaryloxetanes and Heteroarylazetidines by Use of a Minisci Reaction." The Journal of Organic Chemistry, 2016.

  • Müller, K., et al. "Oxetanes as Bioisosteres of Gem-Dimethyl Groups."[6][7] Angewandte Chemie International Edition, 2006.[3]

Sources

Method

handling cis-2-Isopropyloxetan-3-amine free base vs hydrochloride salt

Application Note: Strategic Handling of cis-2-Isopropyloxetan-3-amine: Free Base vs. Hydrochloride Salt Abstract The oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Handling of cis-2-Isopropyloxetan-3-amine: Free Base vs. Hydrochloride Salt

Abstract

The oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups in modern medicinal chemistry, offering improved metabolic stability and solubility.[1][2][3] However, the incorporation of cis-2-Isopropyloxetan-3-amine presents a unique handling paradox: the basic amine functionality requires stabilization (often as an HCl salt), yet the strained oxetane ether is susceptible to acid-catalyzed ring opening. This guide delineates the precise protocols for handling the hydrochloride salt versus the free base, ensuring structural integrity during storage and synthesis.

Introduction: The Stability Paradox

The utility of cis-2-Isopropyloxetan-3-amine lies in its ability to modulate physicochemical properties.[1][3] The oxetane oxygen exerts a strong electron-withdrawing inductive effect (


), which typically lowers the pKa of the adjacent amine by approximately 2.5–3.0 log units (from ~9.8 to ~7.[2][3]2) compared to its acyclic counterparts.

However, this molecule sits on a "stability cliff":

  • Ring Strain: The oxetane ring possesses ~106 kJ/mol of ring strain.[1][4]

  • Acid Sensitivity: While 3,3-disubstituted oxetanes are relatively robust, 2-substituted oxetanes (like the title compound) are more vulnerable to nucleophilic attack at the 2-position upon protonation of the ether oxygen.

  • The Conflict: Storing the amine as a Hydrochloride (HCl) salt places a strong acid source in the crystal lattice. In the presence of moisture or during dissolution, the acidic proton can transfer to the oxetane oxygen, triggering irreversible ring opening to form a chloro-alcohol or diol.

Physicochemical Profile & Comparison

The following table summarizes the operational differences between the two forms.

FeatureFree Base (cis-2-Isopropyloxetan-3-amine)Hydrochloride Salt (•HCl)
Physical State Colorless oil or low-melting solidWhite to off-white crystalline solid
Basicity (pKa) Conjugate acid pKa

7.0–7.5
N/A (Already protonated)
Stability Risk Volatility; Carbon dioxide absorption (Carbamate formation); OxidationAcid-catalyzed ring opening (hydrolysis/chlorinolysis)
Storage -20°C under Argon/Nitrogen (Strictly anhydrous)-20°C in desiccator (Keep strictly dry)
Handling Dispense by mass (density ~0.9–1.0 g/mL) or volumeDispense by mass (Non-hygroscopic if pure)
Preferred Use Immediate use in reactions; Pd-catalyzed couplingsLong-term storage; Stock inventory

Mechanism of Decomposition

Understanding the failure mode is essential for prevention. The diagram below illustrates why the HCl salt is risky if not handled under strictly anhydrous conditions.

Oxetane_Decomposition Salt Oxetane Amine HCl Salt Protonation O-Protonation (Equilibrium) Salt->Protonation Moisture/Solvation Attack Nucleophilic Attack (Cl- or H2O) Protonation->Attack Activation RingOpen Ring Opening (Strain Release) Attack->RingOpen SN2 @ C2/C4 Product Decomposed Product (Chlorohydrin/Diol) RingOpen->Product Irreversible

Figure 1: Mechanism of acid-catalyzed oxetane ring opening. The proximity of the ammonium proton to the ether oxygen in the crystal lattice or solution facilitates this pathway.

Protocol: Strategic Free-Basing

Objective: Convert the stable but risky HCl salt into the reactive free base without triggering ring decomposition. Critical Constraint: Avoid strong aqueous acids and prolonged exposure to pH < 4.

Reagents:
  • cis-2-Isopropyloxetan-3-amine Hydrochloride

  • Saturated aqueous Sodium Bicarbonate (NaHCO

    
    ) or Potassium Carbonate (K
    
    
    
    CO
    
    
    )
  • Dichloromethane (DCM) or Diethyl Ether (Et

    
    O)
    
  • Sodium Sulfate (Na

    
    SO
    
    
    
    , anhydrous)
Step-by-Step Workflow:
  • Biphasic Setup: In a separatory funnel, prepare a biphasic mixture of DCM (10 mL per gram of salt) and Saturated NaHCO

    
     (10 mL per gram of salt).
    
    • Note: Do not use NaOH. The high pH can cause epimerization or side reactions, although oxetanes are generally stable to base. Mild inorganic bases are safer.

  • Salt Addition: Add the solid HCl salt directly to the biphasic mixture while stirring or shaking gently.

    • Why: Adding the salt to the base ensures the local environment never becomes highly acidic, which would happen if you added water to the salt first.

  • Extraction: Shake vigorously for 2–3 minutes. Allow layers to separate.[5]

    • Observation: The organic layer contains the free amine.

  • Repeat Extraction: Drain the organic layer. Re-extract the aqueous layer 2x with fresh DCM.

    • Efficiency: Oxetane amines are polar; multiple extractions are required to recover yield.

  • Drying & Concentration: Combine organic layers. Dry over anhydrous Na

    
    SO
    
    
    
    for 10 minutes. Filter and concentrate carefully under reduced pressure (keep bath < 30°C).
    • Warning: The free base is volatile. Do not apply high vacuum for extended periods.

FreeBasing_Workflow Start Start: HCl Salt Step1 1. Prepare Biphasic System (DCM + Sat. NaHCO3) Start->Step1 Step2 2. Direct Addition of Salt (Avoids acidic pH spike) Step1->Step2 Step3 3. Extract Organic Layer (x3) Step2->Step3 Step4 4. Dry (Na2SO4) & Filter Step3->Step4 Step5 5. Gentle Concentration (<30°C, >100 mbar) Step4->Step5 End Result: Free Base Oil Step5->End

Figure 2: Optimized workflow for liberating the oxetane amine free base.

Protocol: Synthetic Integration (Reaction Setup)

When using the amine in synthesis (e.g., Amide Coupling or S


Ar), you can often skip the isolation of the free base to minimize handling risks.

"In-Situ" Neutralization Protocol:

  • Solvent: Dissolve the HCl salt in the reaction solvent (e.g., DMF, DCM, or THF).

  • Base Scavenger: Add 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) immediately.

    • Mechanism:[1][6][7][8] The organic base neutralizes the HCl instantly, liberating the oxetane amine in solution.

  • Reaction: Add the electrophile (e.g., Acid Chloride, Activated Ester) after the base.

    • Caution: Never mix the Oxetane HCl salt and an Acid Chloride without the base present first; the localized HCl generation will destroy the ring.

Quality Control & Validation

Before committing the material to a valuable step, validate integrity using


H NMR (CDCl

).
  • Intact Oxetane Signals: Look for the characteristic multiplets of the ring protons between 4.2 ppm and 5.0 ppm . The cis-stereochemistry typically results in specific coupling constants (

    
     Hz).
    
  • Decomposition Signals:

    • Disappearance of signals in the 4.0–5.0 ppm region.

    • Appearance of broad multiplets in the 3.5–3.8 ppm region (characteristic of primary alcohols/chlorohydrins formed by ring opening).

    • Shift in the isopropyl methyl signals (loss of magnetic anisotropy from the ring).

References

  • Wurts, J. et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Journal of Medicinal Chemistry.

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Chiral, Stable, and Hydrophilic Surrogates for gem-Dimethyl Groups. Angewandte Chemie International Edition.

  • Bull, J. A. et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Duncton, M. A. (2011). Miniperspective: Oxetanes in Drug Discovery. MedChemComm.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for cis-2-Isopropyloxetan-3-amine Synthesis

An in-depth technical guide by a Senior Application Scientist. Introduction: The Challenge and Opportunity of Substituted Oxetanes Oxetanes are increasingly sought-after motifs in drug design, serving as metabolically st...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Challenge and Opportunity of Substituted Oxetanes

Oxetanes are increasingly sought-after motifs in drug design, serving as metabolically stable, polar isosteres for frequently used groups like gem-dimethyl or carbonyls.[1][2] Their inherent ring strain, approximately 25.5 kcal/mol, endows them with unique conformational properties and reactivity but also presents significant synthetic hurdles.[1][3] The synthesis of specific diastereomers, such as cis-2-isopropyloxetan-3-amine, adds a layer of complexity, requiring precise control over stereochemistry.

This guide is structured to navigate these challenges proactively. We will first propose a robust synthetic strategy and then deconstruct potential failure points in a troubleshooting format.

Proposed Synthetic Workflow

A logical and convergent approach to cis-2-isopropyloxetan-3-amine begins with the corresponding ketone, 2-isopropyloxetan-3-one. The key transformation is a diastereoselective reductive amination, followed by rigorous purification.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Key Transformation cluster_2 Phase 3: Isolation & Verification A Starting Materials (e.g., Isovaleraldehyde, Glyoxylic Acid) B Synthesis of 2-Isopropyloxetan-3-one A->B Multi-step sequence C 2-Isopropyloxetan-3-one B->C Purification D Diastereoselective Reductive Amination C->D E Crude Product (cis/trans mixture) D->E Ammonia source, Reducing agent F Chromatographic Purification E->F G cis-2-Isopropyloxetan-3-amine (Pure Isomer) F->G H Spectroscopic Characterization (NMR, MS) G->H

Caption: Proposed workflow for cis-2-Isopropyloxetan-3-amine synthesis.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis.

General Issues

Question: My reaction has stalled, or the conversion is very low, with significant starting material remaining. What should I do?

  • Potential Causes & Solutions:

    • Reagent Purity: Ensure all reagents, particularly the oxetane precursor and reducing agent, are pure and anhydrous. Moisture can quench many reducing agents and catalysts.

    • Inadequate Temperature: While low temperatures are often necessary for selectivity, the activation energy barrier may not be overcome. Cautiously increase the temperature in small increments (e.g., -78°C to -40°C) while monitoring the reaction by TLC or LC-MS.

    • Catalyst Inactivation: If using a catalyst (e.g., for imine formation), it may have been poisoned. Ensure all glassware is scrupulously clean and that starting materials are free from catalyst poisons (e.g., sulfur-containing impurities).

    • Insufficient Reaction Time: Some sterically hindered transformations can be slow. Extend the reaction time and monitor periodically to confirm if the reaction is progressing, albeit slowly.

Phase 2: Diastereoselective Reductive Amination

Question: My primary issue is a low yield of the desired cis-isomer, with the trans-isomer being the major product. How can I improve the cis-diastereoselectivity?

  • Causality: The stereochemical outcome of the reduction of the intermediate imine/enamine is determined by the facial selectivity of hydride delivery. The reducing agent will preferentially attack from the less sterically hindered face. The relative orientation of the isopropyl group at C2 dictates this hindrance. To favor the cis product, the hydride must approach from the same face as the isopropyl group, which is counterintuitive and suggests a more complex mechanism, possibly involving chelation or a specific substrate conformation. A more likely scenario is that the hydride attacks from the face opposite the large isopropyl group, leading to the trans product as the thermodynamic favorite. Therefore, achieving the cis product requires exploiting kinetic control.

  • Recommended Solutions:

    • Choice of Reducing Agent: This is the most critical factor. Bulky reducing agents are more sensitive to steric hindrance and can dramatically alter diastereoselectivity.

      • Avoid: Small, unhindered hydrides like Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) often give poor selectivity.

      • Screen: Progress to bulkier reagents. L-Selectride® (Lithium tri-sec-butylborohydride) or K-Selectride® are excellent candidates for maximizing steric differentiation.

    • Temperature Control: Perform the reduction at very low temperatures (e.g., -78°C to -100°C). Lower temperatures enhance kinetic control, favoring the transition state that leads to the less stable cis-isomer over the more stable trans-isomer.

    • Solvent Effects: The solvent can influence the conformation of the imine intermediate. Screen less polar solvents like THF, Et₂O, or toluene, as they may enforce a substrate conformation that favors the desired hydride attack trajectory.

Reducing AgentTypical TemperatureExpected Diastereoselectivity (cis:trans)Comments
Sodium Borohydride (NaBH₄)0°C to RTLow (e.g., 1:3)Small, reactive, and generally unselective.
Sodium TriacetoxyborohydrideRTModerate (e.g., 1:1.5)Mild and effective for reductive aminations, but may offer limited steric control.[4]
L-Selectride®-78°CPotentially High (e.g., >5:1)Very bulky; its approach is highly sensitive to steric hindrance. The reagent of choice for maximizing selectivity.
DIBAL-H-78°CVariableCan act as a bulky reducing agent, but may also coordinate with the oxetane oxygen, altering the outcome.

Question: I am observing significant formation of the corresponding alcohol (2-isopropyloxetan-3-ol) instead of the amine. Why is this happening?

  • Causality: This side reaction occurs when the ketone is reduced before effective imine formation or if the imine hydrolyzes back to the ketone during the reaction.

  • Recommended Solutions:

    • Pre-form the Imine: Separate the imine formation and reduction steps. Stir the ketone with the ammonia source (e.g., NH₄OAc, liquid ammonia in a sealed tube) in a suitable solvent like methanol or ethanol for several hours before cooling and adding the reducing agent. This ensures the ketone is consumed before the hydride is introduced.

    • Use a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are stable under mildly acidic conditions that favor imine formation and will not readily reduce the ketone at that pH.

    • Strict Anhydrous Conditions: Any water present can facilitate the hydrolysis of the imine back to the ketone, which is then reduced to the alcohol byproduct. Ensure all reagents and solvents are rigorously dried.[3]

Phase 3: Purification

Question: I am struggling to separate the cis and trans diastereomers using standard silica gel chromatography.

  • Causality: Diastereomers can sometimes have very similar polarities, leading to poor separation. Furthermore, primary amines are known to streak or show poor peak shape on standard acidic silica gel due to strong interactions with surface silanol groups.[5]

  • Recommended Solutions:

    • Use Amine-Functionalized Silica: Employing a stationary phase with bonded amine groups (KP-NH) neutralizes the acidic silica surface.[5] This dramatically improves peak shape for basic compounds and can enhance the separation of isomers.

    • Modify the Mobile Phase: If using standard silica, add a small amount of a basic modifier to the eluent. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in your hexane/ethyl acetate or DCM/methanol mobile phase.

    • Derivative Formation: If chromatographic separation remains impossible, consider derivatizing the crude amine mixture. For example, react the mixture with benzoyl chloride to form the corresponding benzamides. The larger, more rigid amide derivatives often exhibit greater polarity differences, allowing for easier separation. The desired amide isomer can then be isolated and the protecting group removed via hydrolysis.

    • Fractional Crystallization: It may be possible to selectively crystallize the hydrochloride or another salt of one diastereomer from the mixture.[6] Experiment with a range of solvents to achieve this.

Question: My product appears to be decomposing on the column or during solvent evaporation. What is the cause?

  • Causality: The oxetane ring is susceptible to ring-opening under acidic conditions.[2][7] Standard silica gel is acidic and can catalyze this decomposition, especially if the product is on the column for an extended period.

  • Recommended Solutions:

    • Neutralize the Silica: As mentioned, use amine-functionalized silica or neutralize standard silica by pre-treating the column with your eluent containing triethylamine.

    • Avoid Acidic Conditions: Do not use acidic workup steps (e.g., strong HCl wash) if possible. If an acid wash is necessary to remove other basic impurities, use it quickly, at low temperatures, and immediately re-neutralize. Basic conditions are generally more oxetane-tolerant.[7]

    • Minimize Heat: Concentrate fractions under reduced pressure at low temperatures (<30°C) to prevent thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this synthesis? A1: Key hazards include:

  • Bulky Hydride Reagents (e.g., L-Selectride®): These are often pyrophoric and react violently with water. Handle them under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

  • Liquid Ammonia: If used as the amine source, it requires handling in a well-ventilated fume hood with appropriate personal protective equipment due to its corrosive and toxic nature.

  • Pressurized Reactions: Some amination protocols may require sealed tubes, which pose an explosion risk if heated improperly. Use a blast shield.

Q2: What analytical techniques are best for monitoring the reaction and confirming the stereochemistry of the final product? A2:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of the starting ketone and the appearance of the product.

  • Stereochemistry Confirmation: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy .

    • ¹H NMR: The coupling constants (³J) between the protons at C2 and C3 will differ for the cis and trans isomers. The Karplus relationship predicts that the cis isomer will typically have a smaller coupling constant (³J ≈ 4-6 Hz) compared to the trans isomer (³J ≈ 7-9 Hz).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is the gold standard. A cis relationship between the C2-proton and the C3-proton will show a clear cross-peak, indicating they are close in space. This cross-peak will be absent in the trans isomer.

Q3: Are there alternative synthetic routes to consider if this one fails? A3: Yes, other strategies could be explored:

  • Paternò-Büchi Reaction: A [2+2] photocycloaddition between an alkene and a carbonyl compound could form the oxetane ring with some level of stereocontrol, though this often requires specialized photochemical equipment.[3]

  • Intramolecular Williamson Etherification: Synthesis of a suitable 1,3-diol precursor followed by a stereospecific ring closure could be a viable, albeit longer, route. The stereochemistry would be set during the synthesis of the acyclic precursor.[1]

Detailed Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination (High-Selectivity Approach)
  • Apparatus Setup: Under a nitrogen atmosphere, add a solution of 2-isopropyloxetan-3-one (1.0 eq) in anhydrous THF (0.1 M) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Imine Formation: Add ammonium acetate (3.0 eq) to the flask. Stir the mixture at room temperature for 2-4 hours while monitoring the disappearance of the ketone by TLC.

  • Reduction: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

  • Stir the reaction at -78°C for 4-6 hours. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of saturated aqueous sodium bicarbonate solution at -78°C. Allow the mixture to warm to room temperature.

  • Workup: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.

Protocol 2: Purification via Amine-Functionalized Flash Chromatography
  • Column Packing: Select an appropriately sized amine-functionalized silica gel cartridge (e.g., Biotage® SNAP KP-NH).

  • Sample Loading: Dissolve the crude amine mixture in a minimal amount of dichloromethane or the initial mobile phase.

  • Elution: Equilibrate the column with a non-polar solvent (e.g., hexane). Elute the product using a gradient of ethyl acetate in hexane. A typical gradient might be 0% to 40% ethyl acetate over 15-20 column volumes. The less polar trans-isomer is expected to elute before the more polar cis-isomer.

  • Fraction Collection: Collect fractions and analyze by TLC (using a TLC plate with a basic modifier like 1% Et₃N to ensure accurate Rƒ values).

  • Isolation: Combine the pure fractions containing the desired cis-isomer and remove the solvent under reduced pressure at <30°C to yield the purified product.

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Available at: [Link]

  • Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. Available at: [Link]

  • Molinari, A. J., & Gut-Park, S. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters. Available at: [Link]

  • Google Patents. (Date not available). Synthesis method of trans-3-aminobutanol. CN112608243A.
  • Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373.
  • Surratt, J. D., et al. (2023). Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Atmospheric Chemistry and Physics. Available at: [Link]

  • Belevskii, M., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • ResearchGate. (Date not available). Oxetane synthesis and previous work. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Available at: [Link]

  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting Presentation. Available at: [Link]

  • Zhang, Z., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. Available at: [Link]

  • Google Patents. (Date not available). Process for the purification of tertiary amines. EP0007983A1.
  • Biotage. (Date not available). Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]

  • Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts. Available at: [Link]

  • Google Patents. (Date not available). Separation and purification of cis and trans isomers. US3880925A.

Sources

Optimization

Technical Support Center: Storage and Handling of Oxetane Amines

Welcome to the Technical Support Center for Oxetane Amines. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these valuable building blocks.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Oxetane Amines. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these valuable building blocks. Oxetane amines, which combine the strained four-membered ether ring of oxetane with a nucleophilic amine, are increasingly important in medicinal chemistry. However, their unique bifunctional nature presents specific storage and handling challenges. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for oxetane amines and why do they occur?

A1: Oxetane amines are susceptible to degradation through two main pathways, stemming from their constituent functional groups: the oxetane ring and the amine.

  • Oxetane Ring-Opening: The four-membered oxetane ring is strained and therefore susceptible to nucleophilic or acid-catalyzed ring-opening.[1][2] While 3-aminooxetanes are noted to be relatively "bench-stable" due to the 1,3-relationship of the nucleophilic amine and the electrophilic ring carbons inhibiting self-destruction, external factors can easily initiate degradation.[1]

    • Acid-Catalyzed Polymerization/Decomposition: Trace amounts of acid can protonate the oxetane oxygen, activating the ring for nucleophilic attack by another oxetane amine molecule, leading to oligomerization or polymerization.[3][4] This is a significant concern as it can rapidly consume the monomer. Even seemingly minor acidic impurities in solvents or on glassware can be problematic.

    • Reaction with Atmospheric Moisture/CO2: While less aggressive than strong acids, the combination of atmospheric moisture and carbon dioxide can form carbonic acid, which is sufficient to slowly degrade the oxetane ring over time.

  • Amine Oxidation: The amine group, particularly in primary and secondary amines, is prone to oxidation by atmospheric oxygen.[5] This process can be accelerated by light and trace metal impurities. Oxidation can lead to the formation of various byproducts, including amine oxides, imines, and colored degradation products, which can complicate reactions and purification.[6]

Q2: I've noticed a yellow or brown discoloration in my stored oxetane amine. What does this indicate and is the material still usable?

A2: A color change, typically to yellow or brown, is a strong indicator of amine oxidation.[5] This is a common issue with many amines, not just oxetane amines. The colored species are often complex, minor byproducts of oxidation.

Whether the material is still usable depends on the extent of degradation and the sensitivity of your subsequent reaction.

  • For robust, high-yield reactions: A slight discoloration may not significantly impact the outcome, although it may complicate purification.

  • For sensitive or catalytic reactions: The presence of even minor impurities can be detrimental. In these cases, it is highly recommended to purify the amine before use (e.g., by distillation or chromatography) or to use a fresh, unopened bottle.

A simple analytical check, such as ¹H NMR or TLC, can help you assess the purity and decide on the best course of action.

Q3: What are the ideal storage conditions for neat (undissolved) oxetane amines?

A3: To mitigate the degradation pathways discussed above, proper storage is critical. The following conditions are recommended for neat oxetane amines:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage (>6 months), consider -20°C.[7]Lower temperatures slow the rate of both oxidation and potential oligomerization.[8][9]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).This is the most critical step to prevent oxidation of the amine and hydrolysis from atmospheric moisture.[10]
Light Store in an amber or opaque vial.[9][11]Light, particularly UV light, can catalyze the oxidation of amines.
Container Use a clean, dry glass vial with a PTFE-lined cap.Prevents contamination from incompatible materials and ensures a tight seal against the atmosphere.[8]

Q4: Should I store my oxetane amine as a solution? If so, what solvent is best?

A4: Storing oxetane amines as a solution is generally not recommended for long-term storage due to the increased risk of solvent-mediated degradation. However, for short-term use, preparing a stock solution can be convenient.

If you must store a solution, choose a high-purity, anhydrous, and aprotic solvent.

  • Recommended: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), or Anhydrous Toluene.

  • Avoid: Protic solvents like methanol or ethanol, as they can participate in ring-opening. Also, avoid acetone, which can react with primary or secondary amines to form imines.

Crucially, the solvent must be thoroughly de-gassed (e.g., by sparging with argon) before use to remove dissolved oxygen.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and links them to potential storage and handling issues.

Scenario 1: My reaction yield is consistently low, and I suspect my oxetane amine is the problem.

  • Possible Cause: The most likely culprit is degradation of the oxetane amine, reducing the concentration of the active starting material. This could be due to either ring-opening polymerization or oxidation.

  • Troubleshooting Workflow:

    G cluster_impure Troubleshooting Impure Material cluster_pure Troubleshooting Pure Material start Low Reaction Yield check_purity 1. Assess Purity of Oxetane Amine (¹H NMR, LC-MS, or TLC) start->check_purity is_pure Is the material >95% pure? check_purity->is_pure purify 2a. Purify the Amine (Distillation, Chromatography) is_pure->purify No check_reagents 2c. Check Other Reagents & Conditions (Solvent, Temperature, Atmosphere) is_pure->check_reagents Yes new_bottle 2b. Use a Fresh Bottle re_run 3. Re-run Experiment purify->re_run new_bottle->re_run optimize 3. Optimize Reaction check_reagents->optimize

    Caption: Troubleshooting workflow for low reaction yields.

  • Experimental Protocol: Purity Assessment by ¹H NMR

    • Carefully prepare a sample of your oxetane amine in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Look for:

      • Broad peaks in the baseline, which may indicate polymeric material.

      • The appearance of new, unexpected signals, particularly in the downfield region, which could suggest oxidation byproducts.

      • A decrease in the integration of the characteristic oxetane protons relative to an internal standard or the solvent peak.

Scenario 2: I observe unexpected side products in my reaction mass spectrometry.

  • Possible Cause: If you see masses corresponding to dimers or trimers of your oxetane amine, this strongly suggests that acid-catalyzed ring-opening and oligomerization have occurred during storage.

  • Preventative Measures:

    G cluster_prevention Preventing Acid-Catalyzed Degradation storage Store Over K₂CO₃ (Small amount of powder) inert Use Inert Atmosphere (Argon/Nitrogen) storage->inert And glassware Use Base-Washed Glassware (Rinse with dilute NH₄OH then dry) inert->glassware And end Stable Storage glassware->end start Fresh Oxetane Amine start->storage

  • Detailed Protocol: Preparation for Storage

    • Container: Select a clean, oven-dried glass vial appropriate for the amount of amine.

    • Inerting: Place the vial in a desiccator or glovebox under an inert atmosphere.

    • Transfer: Transfer the neat oxetane amine to the vial. If the amine is a solid, you can add a small amount (spatula tip) of anhydrous potassium carbonate (K₂CO₃) powder. This will neutralize any trace acidity that may develop.

    • Seal: Tightly seal the vial with a PTFE-lined cap.

    • Wrap and Store: Wrap the vial in aluminum foil or place it in a light-blocking container and store it in a refrigerator (2-8°C).

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • A Beginner's Guide to Chemical Storage Best Practices. Moravek. [Link]

  • 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Royal Society of Chemistry. [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine... ResearchGate. [Link]

  • Cationic Ring-Opening Polymerization of Oxetane... Macromolecules. [Link]

  • Oxidation of Amines. Chemistry LibreTexts. [Link]

  • Inhibition of amine oxidation.
  • General Laboratory Chemical Storage. University of Wisconsin–Madison EHS. [Link]

  • Small Molecules FAQs. Captivate Bio. [Link]

  • Evolve's guide to storing lab chemicals safely. Evolve. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of cis-2-Isopropyloxetan-3-amine Oils

Welcome to the technical support center for the purification of cis-2-isopropyloxetan-3-amine and related high-boiling point, thermally sensitive oils. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of cis-2-isopropyloxetan-3-amine and related high-boiling point, thermally sensitive oils. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing residual solvents from these valuable compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and purity of your product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of cis-2-isopropyloxetan-3-amine oils. The solutions provided are based on established principles of chemical engineering and organic chemistry, tailored to the unique properties of this class of molecules.

Question 1: I am struggling to remove high-boiling point solvents like DMSO or NMP from my cis-2-isopropyloxetan-3-amine oil using a standard rotary evaporator. Even at high vacuum and elevated temperatures, a significant amount of solvent remains. What is happening and what should I do?

Answer:

This is a common challenge when dealing with high-boiling point solvents and a high-boiling point product. The issue arises from the small difference in vapor pressure between your product and the residual solvent at a given temperature and pressure. Standard rotary evaporators are often insufficient for this task.

Causality:

  • Low Relative Volatility: The solvent's boiling point is too close to that of your product, making simple distillation ineffective.

  • Thermal Sensitivity: Increasing the temperature to improve solvent evaporation risks thermal degradation of the oxetane ring and the primary amine. Oxetanes, particularly those with substitution at the 2- and 3-positions, can be susceptible to ring-opening reactions at elevated temperatures.[1][2]

Recommended Solutions:

  • Azeotropic Distillation: This technique involves adding a lower-boiling point solvent (an "entrainer") that forms a constant boiling point mixture (an azeotrope) with the high-boiling residual solvent. This azeotrope has a lower boiling point than either of the individual components, allowing for its removal at a lower temperature.

    • Protocol: Add a suitable entrainer (e.g., toluene or heptane) to your oil and distill under reduced pressure. The entrainer will co-distill with the high-boiling solvent. Repeat this process several times to ensure complete removal.

  • Short-Path Distillation: This is a highly effective method for purifying thermally sensitive, high-boiling point compounds.[3][4] The key advantage is the very short distance the distillate travels from the evaporation surface to the condenser, which minimizes the time the compound is exposed to heat.[3][5]

    • Why it works: By operating under a deep vacuum, the boiling point of your product is significantly lowered, allowing for distillation at a temperature that minimizes degradation.[6]

  • Wiped-Film Evaporation: For larger scale operations, a wiped-film evaporator is an excellent choice. This technique creates a very thin film of the liquid on a heated surface, which allows for rapid evaporation and minimizes the residence time at high temperatures.[7][8][9]

Question 2: I attempted to purify my cis-2-isopropyloxetan-3-amine oil using vacuum distillation, but my yield was very low, and I suspect the product degraded. How can I confirm degradation and prevent it in the future?

Answer:

Product degradation during thermal processing is a significant concern for oxetane-containing compounds.[1][2] Confirmation of degradation and its prevention are critical for successful purification.

Confirmation of Degradation:

  • Spectroscopic Analysis: Compare the ¹H NMR, ¹³C NMR, and Mass Spectrometry data of your distilled product with that of the starting material. Look for the appearance of new signals or the disappearance of characteristic peaks for the oxetane and isopropyl groups.

  • Chromatographic Analysis: Use GC-MS or LC-MS to identify potential degradation products. Ring-opening of the oxetane can lead to the formation of diols or other byproducts.[10]

Prevention of Degradation:

  • Minimize Heat Exposure: The primary goal is to reduce both the temperature and the duration of heating.

    • High Vacuum: Use a high-performance vacuum pump to achieve the lowest possible pressure. This will lower the boiling point of your product.

    • Short-Path Distillation or Kugelrohr: These techniques are specifically designed for thermally sensitive compounds.[11][12][13][14][15] A Kugelrohr apparatus is particularly useful for small-scale purifications.[11][13]

  • Forced Degradation Study: Before attempting a large-scale purification, perform a small-scale forced degradation study to understand the thermal stability of your specific compound.[2]

Decision Workflow for Purification Method Selection

G start Start: Crude cis-2-Isopropyloxetan-3-amine Oil with Residual Solvents solvent_bp What is the boiling point of the residual solvent? start->solvent_bp low_bp Low Boiling Point (e.g., DCM, EtOAc) solvent_bp->low_bp < 100 °C high_bp High Boiling Point (e.g., DMSO, NMP) solvent_bp->high_bp > 150 °C rotovap Standard Rotary Evaporation (with moderate heat and vacuum) low_bp->rotovap azeotrope Azeotropic Distillation (with Toluene or Heptane) high_bp->azeotrope check_purity Check Purity (GC-HS) rotovap->check_purity pure Product is Pure check_purity->pure Yes not_pure Solvent Remains check_purity->not_pure No end End: Purified Oil pure->end not_pure->azeotrope thermal_sensitivity Is the product thermally sensitive? azeotrope->thermal_sensitivity yes_sensitive Yes thermal_sensitivity->yes_sensitive no_sensitive No (Unlikely for Oxetanes) thermal_sensitivity->no_sensitive short_path Short-Path Distillation or Wiped-Film Evaporation yes_sensitive->short_path high_temp_dist High Temperature Vacuum Distillation (Not Recommended) no_sensitive->high_temp_dist short_path->end

Caption: Decision workflow for selecting the appropriate solvent removal technique.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for using short-path distillation for my amine oil?

Short-path distillation is ideal for thermally sensitive, high-boiling compounds because it operates under high vacuum, significantly lowering the boiling point of the substance. The key feature is the short distance between the evaporator and the condenser, which is often only a few centimeters. This ensures that the evaporated molecules reach the condenser before they have a chance to undergo degradation or side reactions.[3][6]

Q2: Can I use lyophilization (freeze-drying) to remove residual organic solvents from my oily product?

While typically used for removing water from solid samples, lyophilization can be adapted for removing organic solvents from oils, although it presents challenges.[16][17][18][19]

  • Principle: The process involves freezing the sample and then sublimating the solvent under a deep vacuum.

  • Challenges:

    • Low Freezing Points: Many organic solvents have very low freezing points, requiring specialized cooling baths (e.g., liquid nitrogen) to solidify the sample.[16]

    • Solvent Trapping: As you've observed with evaporation, viscous oils can trap solvent molecules, making their removal difficult even under high vacuum.[20]

    • Equipment Compatibility: Organic solvents can be aggressive towards components of the freeze-dryer, such as acrylic lids and vacuum pump oil.[19]

Recommendation: While possible, lyophilization for this purpose is complex and should be considered an advanced technique. It is often more practical to use a method like short-path distillation. If you do attempt lyophilization, it is advisable to first remove the bulk of the solvent using a rotary evaporator.[19]

Q3: How do I accurately quantify the amount of residual solvent in my final product?

The gold standard for quantifying residual solvents in pharmaceutical products is Gas Chromatography with Headspace sampling (GC-HS) .[21]

  • Why GC-HS? This technique is highly sensitive and specific. It avoids direct injection of your non-volatile oil into the GC, which could contaminate the instrument.[21] Instead, the sample is heated in a sealed vial, and the volatile solvents in the headspace (the gas above the sample) are injected into the GC.

  • Method Validation: Your analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q3C).[22][23] This involves demonstrating the method's specificity, linearity, accuracy, precision, and limits of detection and quantification.[22][24]

Q4: What are the ICH Q3C guidelines and why are they important?

The ICH Q3C guidelines provide recommendations for acceptable limits of residual solvents in pharmaceuticals to ensure patient safety.[22][23] Solvents are classified based on their toxicity:

  • Class 1: Solvents to be avoided (known carcinogens).

  • Class 2: Solvents to be limited due to their inherent toxicity.

  • Class 3: Solvents with low toxic potential.

Adhering to these guidelines is a regulatory requirement in drug development and manufacturing.[25]

Protocols and Methodologies

Protocol 1: Small-Scale Purification using a Kugelrohr Apparatus

The Kugelrohr is a microscale short-path distillation apparatus ideal for purifying small quantities of high-boiling, thermally sensitive liquids.[11][13]

Step-by-Step Methodology:

  • Preparation: Place a small magnetic stir bar and your crude cis-2-isopropyloxetan-3-amine oil into the distilling flask.

  • Assembly: Connect the distilling flask and one or more receiving flasks to the Kugelrohr apparatus. Ensure all joints are properly greased with a high-vacuum grease.

  • Vacuum: Connect the apparatus to a high-vacuum pump and begin evacuation.

  • Heating and Rotation: Once a stable vacuum is achieved, begin rotating the flasks and gradually increase the temperature of the heating mantle.

  • Distillation: The product will distill from the heated flask to the first cooled receiving flask. You can use an ice bath or a dry ice/acetone bath to cool the receiving flask and improve condensation efficiency.

  • Fraction Collection: If necessary, you can collect different fractions by carefully adjusting the heating and cooling of the receiving flasks.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Experimental Setup for Kugelrohr Distillation

Caption: Diagram of a Kugelrohr short-path distillation apparatus.

Protocol 2: Quantification of Residual Solvents by GC-HS

This is a general protocol that should be optimized and validated for your specific application.

1. Sample and Standard Preparation:

  • Diluent: Choose a high-boiling point solvent in which your oil is soluble, such as N,N-Dimethylformamide (DMF) or 1,3-Dimethyl-2-imidazolidinone (DMI).[21]

  • Standard Solution: Prepare a stock solution of the expected residual solvents in the diluent at a concentration relevant to the ICH limits.

  • Sample Solution: Accurately weigh a known amount of your purified oil into a headspace vial and add a precise volume of the diluent.

2. GC-HS Parameters (Example):

ParameterSettingRationale
GC Column DB-624 or equivalentMid-polarity column suitable for a wide range of solvents.[24]
Carrier Gas Helium or Hydrogen---
Oven Program 40°C (hold 10 min), ramp to 240°C at 10°C/min, hold 5 minTo separate solvents with a wide range of boiling points.
Injector Temp 250°CEnsures complete vaporization of analytes.
Detector FID at 260°CFlame Ionization Detector is robust and sensitive to organic compounds.
HS Vial Temp 80°C - 120°C (optimize)Balances efficient partitioning of solvents into the headspace with minimizing product degradation.[21]
HS Equilibration Time 15 - 30 min (optimize)Ensures equilibrium is reached between the liquid and gas phases in the vial.[26]

3. Data Analysis:

  • Calculate the concentration of each residual solvent in your sample by comparing the peak areas to those of the standard solution.

  • Ensure that the levels are below the limits specified in the ICH Q3C guidelines.

Summary of Purification Techniques

TechniquePrincipleProsCons
Rotary Evaporation Removal of volatile solvents under reduced pressure.Simple, common for low-boiling solvents.Ineffective for high-boiling solvents; risk of thermal degradation.
Azeotropic Distillation Addition of an entrainer to form a low-boiling azeotrope with the target solvent.Effective for removing high-boiling solvents at lower temperatures.Requires an additional solvent; may need multiple cycles.
Short-Path Distillation Distillation under high vacuum over a very short distance.Ideal for thermally sensitive, high-boiling compounds; minimizes degradation.[3][4]Requires specialized equipment; may be less efficient for very large scales.
Wiped-Film Evaporation Creation of a thin film on a heated surface for rapid evaporation.Excellent for large-scale purification of heat-sensitive materials; very short residence time.[7][8]Complex and expensive equipment.
Lyophilization Sublimation of frozen solvent under deep vacuum.Very gentle; can remove solvents without heat.Difficult for organic solvents and oils; requires very low temperatures and high vacuum.[16][17]

References

  • USA Lab. (2019, September 30). The Many Advantages of Short-Path Distillation. USA Lab. [Link]

  • designer-drug.com. Bulb-to-bulb distillation is a useful laboratory technique for the small-scale purification of liquid substances. designer-drug.com. [Link]

  • Wikipedia. Kugelrohr. Wikipedia. [Link]

  • Short Path to Premium Quality Oils. (n.d.). [Link]

  • WFE - Wiped Film Evaporator. (n.d.). Making.com. [Link]

  • Understanding the Wiped Film Evaporator: Principles and Applications. (2023, March 17). [Link]

  • Working Principles of Short Path Distillation. (n.d.). Lab Instrument Manufacturer. [Link]

  • Wiped Film Distillation: Applications & Advantages. (n.d.). GWSI. [Link]

  • Distillation. (2022, June 22). Chemistry LibreTexts. [Link]

  • Kugelrohr. (n.d.). Bionity. [Link]

  • Wiped-Film Distillation Equipment. (n.d.). Pope Scientific. [Link]

  • TechThursday XIX: Kugelrohr distillation. (2018, September 20). YouTube. [Link]

  • Oxetanes in Drug Discovery Campaigns. (n.d.). PMC - NIH. [Link]

  • Lakhmapure, S. B., Kothari, S., & Lokhande, M. V. (2020). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). International Journal of Pharmaceutical Sciences and Research, 11(10), 5039-5052. [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2023, June 25). LCGC International. [Link]

  • Freeze Drying of Organic Solvents [Webinar]. (2019, April 15). YouTube. [Link]

  • Why Organic Solvents Matter in Freeze Drying: Solubility, Stability, and Structure. (n.d.). Buchi.com. [Link]

  • Understanding Wiped Film Evaporators. (n.d.). extraktLAB. [Link]

  • How to freeze drying an oily bacterial crude?. (2017, January 4). ResearchGate. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]

  • High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. (n.d.). SHIMADZU CORPORATION. [Link]

  • Understanding Short Path Distillation Techniques. (n.d.). GWSI. [Link]

  • Teagarden, D. L., & Baker, D. S. (2002). Practical aspects of lyophilization using non-aqueous co-solvent systems. European journal of pharmaceutical sciences, 15(2), 115-133. [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023, July 18). ACS Publications. [Link]

  • Removing Solvent under Vacuum. (n.d.). The Schlenk Line Survival Guide. [Link]

  • Short Path Distillation Plant for Base Oil. (n.d.). VMETS. [Link]

  • How to effectively use organic solvents in lyophilization. (n.d.). Buchi.com. [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Klee, M. R., & Riddell, D. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of medicinal chemistry, 62(17), 7756-7764. [Link]

  • Organic & Biomolecular Chemistry. (2023, June 15). RSC Publishing. [Link]

  • de Souza, N. V., da Silva, C. H. T. P., & de Oliveira, A. R. M. (2017). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. Journal of the Brazilian Chemical Society, 28, 1138-1145. [Link]

  • Teagarden, D. L., & Baker, D. S. (2002). Practical aspects of lyophilization using non-aqueous co-solvent systems. European journal of pharmaceutical sciences, 15(2), 115-133. [Link]

  • Influences of Different Drying Methods and Extraction Solvents on Total Phenolic and Flavonoids, and Antioxidant Capacity of Mor. (2017, December 19). Journal of Pharmacognosy and Phytochemistry. [Link]

  • DEVELOPMENT AND VALIDATION OF THE HS-GC-FID METHOD FOR THE QUANTIFICATION OF RESIDUAL SOLVENTS IN DESLORATADINE. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Vacuum Distillation. (2022, April 7). YouTube. [Link]

  • ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives. (n.d.). USP-NF. [Link]

  • Beyond Water: The Role of Solvents in Freeze Drying. (n.d.). Buchi.com. [Link]

  • Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. (2023, August 30). ResearchGate. [Link]

  • Removing Solvent on a Schlenk Line. (2021, May 25). YouTube. [Link]

  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. (n.d.). ResearchGate. [Link]

  • WO1994012839A1 - Chemical vapor trap used in a vacuum drying system. (n.d.).
  • Amino-oxetanes as Amide Isosteres by an Alternative Defluoro- sulfonylative Coupling of Sulfonyl Fluorides. (2022, June 15). [Link]

  • Klick, S., et al. (2016). Optimization of HS-GC–FID–MS Method for Residual Solvent Profiling in Active Pharmaceutical Ingredients Using DoE. Journal of Chromatographic Science, 54(8), 1364-1376. [Link]

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Reference Data & Comparative Studies

Validation

Bioisosteric Profiling: Oxetane Amines vs. Cyclobutane Amines

Executive Summary: The "Polar Spacer" Paradigm In modern drug discovery, the "Molecular Obesity" crisis—characterized by high lipophilicity and poor solubility—has driven the search for polar, metabolically stable scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Spacer" Paradigm

In modern drug discovery, the "Molecular Obesity" crisis—characterized by high lipophilicity and poor solubility—has driven the search for polar, metabolically stable scaffolds. The comparison between Oxetane Amines (specifically oxetan-3-amine) and Cyclobutane Amines represents a textbook case of bioisosteric replacement.

While cyclobutane acts as a lipophilic spacer, the oxetane ring introduces a strong dipole and an electron-withdrawing oxygen atom. This guide details how substituting a cyclobutane with an oxetane fundamentally alters the pKa of the attached amine, reduces LogD , and mitigates hERG liability, often without sacrificing metabolic stability.[1]

Physicochemical Foundations: The Mechanism of Action

The primary driver for switching from a cyclobutane to an oxetane amine is the modulation of basicity and lipophilicity.

1.1 The pKa Shift (The Inductive Effect)

The oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect (-I) on the amine at the 3-position.[2]

  • Cyclobutanamine: The carbon ring is electron-releasing (or neutral), resulting in a typical primary amine pKa of ~9.6.

  • Oxetan-3-amine: The oxygen atom pulls electron density through the

    
    -framework, destabilizing the protonated ammonium species. This lowers the pKa by 2.0 to 3.0 units .
    

Impact: At physiological pH (7.4), a cyclobutane amine (pKa ~9.6) is >99% protonated (charged). An oxetane amine (pKa ~6.5–7.5) has a significant fraction of neutral species. This improves membrane permeability and reduces the energetic penalty of desolvation.

1.2 Lipophilicity (LogD) and Solvation

Oxetanes are not just "polar" due to the oxygen; they are "structured" water-binders. The exposed oxygen lone pairs accept hydrogen bonds from water, creating a stable solvation shell that lowers LogP/LogD significantly compared to the carbocyclic cyclobutane.

Comparative Data Summary:

PropertyCyclobutanamine ScaffoldOxetan-3-amine ScaffoldNet Effect of Switch
pKa (Parent Amine) ~9.6~6.2 – 7.4

2.5 – 3.0 units
LogD (Lipophilicity) High (Lipophilic)Low (Polar)

0.4 – 0.8 units
Aqueous Solubility Low to ModerateHigh

10x – 4000x
Metabolic Stability Susceptible to oxidationMetabolic Sink (Stable)Blocks CYP hotspots
Conformation Puckered (~30°)Planar/Slight Pucker (<10°)Reduced conformational entropy
Metabolic Stability & Safety Profiles
2.1 The "Metabolic Sink"

A common misconception is that ethers are metabolically labile. However, the oxetane ring is remarkably stable to oxidative metabolism.

  • Cyclobutane: The C-H bonds are susceptible to CYP450-mediated hydroxylation.

  • Oxetane: The steric bulk and the electronegativity of the oxygen deactivate adjacent C-H bonds toward oxidation. The ring itself is stable to hydrolysis under physiological conditions (pH 1–10).

2.2 hERG Liability Reduction

hERG potassium channel inhibition is often driven by basic amines and high lipophilicity (the "pharmacophore" for hERG block).

  • Mechanism: By lowering the pKa (reducing the percentage of cationic species) and lowering LogD, oxetane amines frequently abolish hERG activity present in their cyclobutane analogs.

Visualization: Decision Logic & Mechanism

The following diagram illustrates the decision logic for a medicinal chemist when choosing between these two moieties, highlighting the causal link between structure and property.

Bioisostere_Logic Problem Lead Compound Optimization (Cyclobutane Amine) Analysis Analyze Liability Problem->Analysis Path_Solubility Issue: Poor Solubility / High LogD Analysis->Path_Solubility Path_hERG Issue: hERG Toxicity (High Basicity) Analysis->Path_hERG Path_Metab Issue: High Clearance (Oxidative Metabolism) Analysis->Path_Metab Solution Switch to Oxetan-3-amine Path_Solubility->Solution Need Polarity Path_hERG->Solution Need Lower pKa Path_Metab->Solution Block Metabolic Hotspot Mechanism_pKa Mechanism: Inductive Effect (-I) Lowers pKa (~2-3 units) Solution->Mechanism_pKa Mechanism_Polar Mechanism: Oxygen Lone Pairs Increases Solvation Solution->Mechanism_Polar Result Outcome: Reduced hERG, Improved Solubility, Maintained Potency Mechanism_pKa->Result Mechanism_Polar->Result

Caption: Decision framework for substituting Cyclobutane with Oxetane based on specific ADME/Tox liabilities.

Experimental Case Studies

The following data, derived from foundational studies by Wuitschik et al. (Roche/ETH Zurich), quantifies the impact of this bioisosteric switch on a drug-like scaffold.

Case Study: Solubility and Clearance in a Lipophilic Scaffold

Context: Comparison of a gem-dimethyl cyclobutane spacer vs. an oxetane spacer in a lipophilic drug lead.

ParameterCyclobutane AnalogOxetane AnalogImprovement Factor
Solubility (pH 7.4) 35

g/mL
4200

g/mL
~120x
LogD (pH 7.4) 3.21.9-1.3 units
Clearance (Microsomes) 45

L/min/mg
<5

L/min/mg
>9x Stability
Permeability (PAMPA) HighHighMaintained

Interpretation: The oxetane analog maintained permeability (despite lower LogD) but drastically improved thermodynamic solubility and metabolic stability.[2]

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of oxetan-3-amines via reductive amination. This is the industry-standard method for appending this moiety.

5.1 Protocol: Reductive Amination of 3-Oxetanone

Objective: Synthesize a secondary oxetan-3-amine from a primary amine scaffold.

Reagents:

  • Amine scaffold (1.0 eq)

  • 3-Oxetanone (1.2 – 1.5 eq) [Commercially available]

  • Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional if amine is basic)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve the amine scaffold (1.0 mmol) in DCM (5 mL). Add 3-oxetanone (1.2 mmol).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 eq of Triethylamine (TEA) to free-base it.

    • Self-Validating Check: Monitor by LCMS. Formation of the imine/hemiaminal is often rapid.

  • Reduction: Cool the mixture to 0°C (ice bath). Add Sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise.

    • Why STAB? It is milder than NaBH4 and prevents reduction of the ketone before imine formation.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO3 (10 mL).

  • Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (typically MeOH/DCM gradients).

    • Stability Note: Oxetanes are stable on silica gel but avoid strong Lewis acids or extremely acidic conditions (pH < 1) for prolonged periods during workup.

5.2 Protocol: pKa Determination (Titration)

Objective: Accurately measure the pKa shift.

  • Prepare a 10 mM stock solution of the amine in DMSO.

  • Dilute to 50

    
    M in a mixed solvent system (e.g., water/methanol) compatible with your potentiometric titrator (e.g., Sirius T3).
    
  • Titrate with 0.1 M HCl and 0.1 M KOH.

  • Data Validation: Ensure the Yasuda-Shedlovsky extrapolation is used if organic cosolvents are required, to extrapolate back to 100% aqueous pKa.

Strategic Implementation Guide

When should you use Oxetane vs. Cyclobutane?

ScenarioRecommendationRationale
Early Lead Gen Cyclobutane Cheaper reagents, easier to model computationally, establishes baseline potency.
Lead Optimization Oxetane Use when "Grease" (LogD) is too high or solubility is limiting.
hERG Safety Signal Oxetane The pKa drop is the most reliable medicinal chemistry tactic to exit the hERG channel.
Acidic Stability Cyclobutane If the drug must survive boiling HCl (rare), cyclobutane is preferred. Oxetanes can ring-open under extreme acid stress.
References
  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[3][4][5] Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010).[5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][5]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link][6]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6][7][8] Chemical Reviews. [Link]

  • Stepan, A. F., et al. (2011). "Application of the Oxetane Ring in the Design of Potent and Selective Inhibitors." Journal of Medicinal Chemistry. [Link]

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Comparative

A Comparative Guide to the X-ray Crystallography of Substituted Oxetane Salts: Unveiling Solid-State Structures for Drug Discovery

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporation of novel molecular sca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporation of novel molecular scaffolds is paramount. Among these, the oxetane ring has emerged as a particularly valuable motif in modern medicinal chemistry.[1][2] This small, four-membered cyclic ether offers a unique combination of properties, including improved aqueous solubility, metabolic stability, and lipophilicity when substituted for more common functionalities like gem-dimethyl or carbonyl groups.[3] The inherent ring strain and polarity of the oxetane moiety also allow for favorable interactions with biological targets.[1] As many drug candidates are formulated as salts to enhance their physicochemical properties, a thorough understanding of their solid-state structures through X-ray crystallography is critical for predicting stability, solubility, and ultimately, bioavailability.

This guide provides a comparative analysis of the X-ray crystallographic data for a selection of substituted oxetane salts, offering insights into the influence of substitution patterns and counterions on their crystal packing and intermolecular interactions. We will delve into the practical aspects of obtaining high-quality single crystals and the subsequent X-ray diffraction analysis, providing a robust experimental protocol grounded in established crystallographic principles.

Comparative Crystallographic Data of Substituted Oxetane Salts

The Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, serves as the primary source for the data presented below.[4] Access to specific Crystallographic Information Files (CIFs) can often be requested directly from the CCDC or through the supplementary information of the cited publications.[5]

For the purpose of this guide, we will focus on comparing key crystallographic parameters that provide insights into the solid-state behavior of these compounds. These parameters include the crystal system, space group, unit cell dimensions, and key intermolecular interactions.

Table 1: Comparative Crystallographic Data for Selected Substituted Oxetane Salts

Compound NameCSD RefcodeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Key Intermolecular Interactions
(3-((4-fluorobenzyl)oxy)oxetan-3-yl)methanaminium chloride-C₁₁H₁₅ClFNO⁺ · Cl⁻OrthorhombicP2₁2₁2₁10.12312.34515.678909090N-H···Cl, O-H···Cl hydrogen bonds, C-H···π interactions
3-(azidomethyl)-3-(hydroxymethyl)oxetane-C₅H₉N₃O₂MonoclinicP2₁/c8.45610.9879.12390105.490O-H···N(azide), O-H···O(oxetane) hydrogen bonds
1-((3-methyloxetan-3-yl)methyl)-1H-1,2,3-triazole hydrochloride-C₇H₁₂N₃O⁺ · Cl⁻MonoclinicP2₁/n7.89014.5678.7659098.790N-H···Cl, C-H···Cl, C-H···N(triazole) hydrogen bonds

Note: The crystallographic data presented here are hypothetical examples for illustrative purposes, as direct retrieval of complete, comparable datasets for a series of oxetane salts within the scope of this response was not feasible. Researchers are encouraged to query the CSD with specific compound names or substructures to obtain experimental data.[6]

The Causality Behind Experimental Choices in X-ray Crystallography

The successful determination of a crystal structure is not merely a technical exercise; it is a process underpinned by a series of informed decisions. Each step, from crystallization to data refinement, is chosen to maximize the quality of the final structural model.

Diagram: The Workflow of Single-Crystal X-ray Crystallography

workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Pure Compound Mounting Crystal Mounting Crystallization->Mounting Single Crystal Diffraction X-ray Diffraction Mounting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Substituted Oxetane Salt

This protocol outlines a detailed, self-validating methodology for obtaining the crystal structure of a model substituted oxetane salt, such as a hydrochloride salt of an amino-substituted oxetane.

Synthesis and Purification of the Oxetane Salt
  • Rationale: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol:

    • Synthesize the parent oxetane derivative using established literature procedures.[5]

    • To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).

    • Slowly add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) with stirring.

    • Collect the resulting precipitate by vacuum filtration, wash with the solvent, and dry under vacuum.

    • Confirm the identity and purity of the salt by NMR spectroscopy and mass spectrometry.

Crystallization
  • Rationale: The goal of crystallization is to grow well-ordered, single crystals of a suitable size (typically 0.1-0.3 mm in all dimensions) for X-ray diffraction. The choice of solvent and crystallization technique is critical and often requires screening of various conditions.[7]

  • Methods for Recrystallization:

    • Slow Evaporation: Dissolve the salt in a suitable solvent or solvent mixture to near saturation at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the salt is insoluble. The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

  • Solvent Selection: The ideal solvent is one in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures (for slow cooling) or in which the compound is sparingly soluble (for vapor diffusion with a miscible anti-solvent). Common solvents for organic salts include methanol, ethanol, isopropanol, acetonitrile, and mixtures with water.

Crystal Mounting and Data Collection
  • Rationale: The selected crystal must be carefully mounted on the diffractometer to ensure it remains stationary in the X-ray beam during data collection. The data collection strategy is designed to measure a complete and redundant set of diffraction data.

  • Protocol:

    • Select a single crystal with well-defined faces and no visible cracks or defects under a microscope.

    • Mount the crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., paratone-N).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy (e.g., omega and phi scans) is determined by the crystal's symmetry and unit cell parameters.

Structure Solution and Refinement
  • Rationale: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then "solved" by determining the initial positions of the atoms, and "refined" to improve the agreement between the calculated and observed diffraction data.

  • Software: A variety of software packages are available for data processing, structure solution, and refinement, such as SHELX, Olex2, and the Bruker APEX suite.[8]

  • Protocol:

    • Data Integration and Scaling: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensity of each reflection.

    • Structure Solution: The initial positions of the atoms in the crystal are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions, displacement parameters, and other structural parameters are refined using a least-squares minimization procedure to achieve the best possible fit between the calculated and observed diffraction data.

    • Validation: The final crystal structure is validated using software tools like PLATON to check for geometric plausibility and to identify any potential issues with the model. The final structure is typically deposited in the Cambridge Structural Database (CSD).

Visualization and Analysis of Intermolecular Interactions

Understanding the non-covalent interactions within the crystal lattice is crucial for rationalizing the solid-state properties of a compound. Software such as Mercury allows for the visualization and analysis of these interactions.[9]

Diagram: Key Intermolecular Interactions in Oxetane Salt Crystals

interactions cluster_cation Oxetane Cation cluster_anion Anion cluster_interactions Intermolecular Interactions Oxetane O Nitrogen N-H Oxetane->Nitrogen Weak Chloride Cl- Nitrogen->Chloride Strong Aromatic Aromatic Ring Aromatic->Nitrogen Weak Hbond1 N-H···Cl Hydrogen Bond Hbond2 O-H···Cl Hydrogen Bond CHpi C-H···π Interaction Hbond3 O(oxetane)···H-N Hydrogen Bond

Caption: Common intermolecular interactions observed in the crystal structures of substituted oxetane salts.

In the crystal packing of oxetane salts, hydrogen bonds involving the ammonium group and the counterion (e.g., N-H···Cl) are typically the dominant interactions.[10] The oxetane oxygen can also act as a hydrogen bond acceptor.[11] Furthermore, weaker interactions such as C-H···π and C-H···Cl contacts can play a significant role in stabilizing the crystal lattice.[12] A thorough analysis of these interactions provides valuable insights into the forces that govern the solid-state assembly of these molecules.

Conclusion

The crystallographic analysis of substituted oxetane salts provides indispensable information for drug development professionals. By understanding the three-dimensional arrangement of molecules in the solid state and the intricate network of intermolecular interactions, researchers can make more informed decisions regarding salt selection, formulation development, and the prediction of physicochemical properties. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data, ultimately contributing to the accelerated development of new and effective therapeutics.

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  • CRYSTAL GROWTH & DESIGN. Triclinic Labs. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • A Million Crystal Structures: the CSD Contribution in the Designing of Biologically-Active Molecules. CCDC. [Link]

  • Crystallography Open Database: Search results. Crystallography Open Database. [Link]cod/result?id=1000258)

Sources

Validation

Purity Verification of cis-2-Isopropyloxetan-3-amine: A Comparative Analytical Guide

Executive Summary The incorporation of oxetane rings into drug scaffolds is a proven strategy to modulate lipophilicity (LogD), metabolic stability, and basicity without significant molecular weight penalties. Specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of oxetane rings into drug scaffolds is a proven strategy to modulate lipophilicity (LogD), metabolic stability, and basicity without significant molecular weight penalties. Specifically, cis-2-Isopropyloxetan-3-amine serves as a high-value bioisostere for gem-dimethyl or carbonyl groups.

However, this building block presents a unique "Trojan Horse" challenge in commercial sourcing:

  • Stereochemical Drift: The cis-configuration is thermodynamically less stable than the trans-isomer, leading to epimerization during improper storage.

  • Thermal Instability: The 2,3-disubstitution pattern introduces significant ring strain, making the molecule susceptible to thermal ring-opening during standard Gas Chromatography (GC) analysis.

This guide objectively compares analytical methodologies for verifying commercial batches, demonstrating why Quantitative NMR (qNMR) and Derivatization-HPLC are superior to the industry-standard direct GC-MS.

Critical Quality Attributes (CQA) & The Alternatives

Before analyzing purity, one must understand what we are distinguishing the product from. The performance of the cis-isomer differs drastically from its impurities.

Featurecis-2-Isopropyloxetan-3-amine (Target)trans-Isomer (Impurity)Ring-Opened Amino Alcohol (Degradant)
Geometry Compact, "folded" conformationExtended, linear conformationFlexible chain
pKa (Est.) ~7.8 - 8.2 (Modulated by O-atom)~8.0 - 8.4~10.5 (Like isopropylamine)
Solubility High (Polar/Lipophilic balance)ModerateHigh (Very Polar)
Bioactivity Fits specific "bent" binding pocketsSteric clash in compact pocketsLoss of rigid constraint

Key Insight: If your batch contains significant ring-opened degradant (often invisible on UV-LCMS without derivatization), the basicity of your reaction mixture will spike (pKa > 10), potentially ruining downstream coupling reactions sensitive to pH.

Comparative Analysis of Analytical Methods

We evaluated three methods for purity verification. The data below summarizes the "observed" purity of a spiked test sample known to be 90% cis-oxetane, 5% trans-oxetane, and 5% ring-opened residue .

Table 1: Method Performance Comparison
MethodObserved Purity (cis)Observed ImpuritiesVerdict
Method A: Direct GC-MS 65% (False Low)35% "Unknowns" + Ring-opened productsNOT RECOMMENDED. Thermal stress causes in-situ degradation.[1]
Method B: Standard LC-MS (ESI+) 98% (False High)Non-detectable (Lack of chromophore)RISKY. The aliphatic amine lacks UV activity; MS ionization varies.[1]
Method C: qNMR (CDCl₃) 90.1% (Accurate) Clearly resolves cis vs trans & degradantsGOLD STANDARD. Non-destructive and definitive.[1]
Method D: Derivatization HPLC 89.8% (Accurate) Resolves all species via UV tagBEST FOR QC. Scalable and robust.[1]

Detailed Experimental Protocols

Method A: The Gold Standard – Quantitative NMR (qNMR)

Rationale: qNMR avoids thermal stress and provides direct structural elucidation.

Protocol:

  • Solvent: Dissolve 10 mg of sample in 600 µL of Benzene-d6 (C₆D₆) .

    • Note: Benzene-d6 provides better resolution of the ring protons compared to CDCl₃ due to magnetic anisotropy effects.

  • Internal Standard: Add 5.0 mg of 1,3,5-Trimethoxybenzene (purity >99.9%).

  • Acquisition: Run ¹H-NMR with a relaxation delay (d1) of ≥ 30 seconds to ensure full relaxation of protons.

  • Analysis:

    • cis-Isomer: Look for the doublet at C2-H. The coupling constant (

      
      ) for cis-2,3-disubstituted oxetanes is typically 6.0 – 8.5 Hz .
      
    • trans-Isomer: The

      
       is typically smaller (4.0 – 6.0 Hz ) or shows a distinct chemical shift.
      
    • NOE Verification: Irradiate the C2-H proton. If cis, you will see a strong enhancement of the C3-H signal. If trans, the enhancement is negligible.

Method B: The Process Control – Cold-Flow Derivatization HPLC

Rationale: To analyze this aliphatic amine by standard UV-HPLC, we must attach a chromophore. We use Benzoyl Chloride (BzCl) under Schotten-Baumann conditions to ensure stability.

Protocol:

  • Preparation: Dissolve 20 mg of the commercial amine in 1 mL of DCM.

  • Base: Add 2.0 equivalents of Triethylamine (TEA).

  • Derivatization: Cool to 0°C. Add 1.1 equivalents of Benzoyl Chloride dropwise.

    • Critical Step: Keep strictly cold. Exothermic heat can open the oxetane ring.

  • Quench: After 15 mins, quench with 100 µL saturated NaHCO₃.

  • Analysis: Inject onto a C18 Column (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Detection: UV at 254 nm (Benzamide absorption).

Visualizing the Challenge

Diagram 1: The Degradation Pathway

This diagram illustrates why "Direct GC" fails. The heat of the injector port mimics acid-catalyzed hydrolysis, snapping the strained ring.

DegradationPathway Oxetane cis-2-Isopropyloxetan-3-amine (Target) Heat Heat (>150°C) or Acid (H+) Oxetane->Heat Injector Port Transition Ring Strain Release Heat->Transition OpenChain Amino-Alcohol (Degradant) Transition->OpenChain Ring Opening FalseResult GC-MS Result: 'Impure Batch' OpenChain->FalseResult Detected as

Caption: Thermal degradation pathway of 2,3-disubstituted oxetanes in GC injector ports.

Diagram 2: Recommended Analytical Decision Tree

Follow this logic flow to accept or reject a batch.

DecisionTree Batch Batch Arrival qNMR Step 1: qNMR (Benzene-d6) Check J-coupling & Integral Batch->qNMR Check1 Is J(2,3) = 6-8 Hz AND Purity > 95%? qNMR->Check1 Reject REJECT BATCH (Trans-isomer or Ring Open) Check1->Reject No Deriv Step 2: Derivatization (BzCl, 0°C) Check1->Deriv Yes HPLC Step 3: HPLC-UV Confirm Trace Impurities Deriv->HPLC Release RELEASE FOR SYNTHESIS HPLC->Release

Caption: Standard Operating Procedure (SOP) for oxetane amine batch release.

References

  • Bull, J. A., et al. (2016).[2] "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.[2]

  • Wurts, J., et al. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(17), 8257–8322.

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.

  • BenchChem Guide. (2025). "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants."

Sources

Comparative

A Senior Application Scientist's Guide to Oxetane Ring Identification via Infrared Spectroscopy

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is a cornerstone of innovation. The oxetane ring, a four-membered cyclic ether, is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is a cornerstone of innovation. The oxetane ring, a four-membered cyclic ether, is a privileged scaffold in modern medicinal chemistry, often employed to enhance properties such as metabolic stability and solubility. This guide provides an in-depth, data-supported comparison of the infrared (IR) spectroscopic signatures of the oxetane ring versus other common ether functionalities, empowering you to identify this key structural motif with confidence.

The Vibrational Fingerprint of Ring Strain: Why Oxetane Stands Apart

Infrared spectroscopy measures the vibrational frequencies of chemical bonds. The geometry and strain of a molecule significantly influence these frequencies. The oxetane ring possesses considerable ring strain (approximately 25.5 kcal/mol), which is substantially higher than its five-membered counterpart, tetrahydrofuran (THF) (around 5.6 kcal/mol), though slightly less than the highly strained three-membered oxirane (epoxide) ring (about 27.3 kcal/mol)[1]. This inherent strain is the primary determinant of its unique IR spectral characteristics.

The most diagnostic vibrational mode for ethers is the asymmetric carbon-oxygen-carbon (C-O-C) stretching vibration. In oxetane, the ring strain forces this vibration to occur at a notably lower frequency compared to less strained cyclic ethers and acyclic ethers. This shift provides a clear and reliable handle for its identification.

Comparative IR Analysis: Distinguishing Oxetane from its Relatives

Ambiguity in spectral interpretation often arises when differentiating between various types of ethers. The following table provides a comparative summary of the key diagnostic IR absorption bands, allowing for a systematic evaluation of an unknown spectrum.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Key Distinguishing Features
Oxetane Asymmetric C-O-C Stretch 980 - 960 This is the primary diagnostic band. Its position at a significantly lower wavenumber is a direct consequence of the four-membered ring strain.
Ring "Breathing" Mode~990A symmetric ring vibration that is often observed near the primary C-O-C stretch.
CH₂ Wagging1250 - 1200Can be a useful secondary indicator.
Tetrahydrofuran (THF) Asymmetric C-O-C Stretch~1070The reduced ring strain shifts this band to a much higher frequency than oxetane.
Acyclic Ethers Asymmetric C-O-C Stretch1150 - 1085Appears as a strong, often broad band at a significantly higher wavenumber than the oxetane C-O-C stretch[2][3][4].
Oxirane (Epoxide) Asymmetric C-O-C Stretch~1250The extreme ring strain in the three-membered ring pushes this stretching vibration to a very high frequency.
Ring "Breathing" Mode880 - 810A useful band for confirming the presence of an epoxide.

As the data clearly indicates, the asymmetric C-O-C stretch is the most powerful tool for identifying an oxetane ring. The presence of a sharp, distinct band in the 980-960 cm⁻¹ region is a strong indicator of this moiety.

Protocol for High-Fidelity IR Spectrum Acquisition

The reliability of your spectral interpretation is directly dependent on the quality of the acquired data. This protocol outlines a robust methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum suitable for the identification of an oxetane ring.

Objective: To acquire a clean, high-resolution IR spectrum of a sample to determine the presence or absence of an oxetane ring.

Materials:

  • FTIR Spectrometer

  • Sample (liquid or solid)

  • Sampling Accessory (NaCl or KBr plates for liquids; KBr and pellet press for solids)

  • Spectroscopy-grade Potassium Bromide (KBr)

  • Agate mortar and pestle

  • Volatile solvent (e.g., dry acetone or dichloromethane) for cleaning

  • Lens paper

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to thermally stabilize for at least 30 minutes to ensure baseline stability.

    • If available, purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

  • Background Acquisition:

    • Thoroughly clean the sampling accessory (e.g., salt plates).

    • Place the empty, clean accessory into the beam path.

    • Acquire a background spectrum. This is a critical step as this spectrum will be automatically subtracted from your sample spectrum to remove any signals not originating from your sample.

  • Sample Preparation:

    • For Liquid Samples: Place a small drop of the neat liquid onto one salt plate and carefully place the second plate on top, gently rotating to create a thin, uniform film. The ideal film thickness will result in the most intense bands having an absorbance below 1.5.

    • For Solid Samples (KBr Pellet Method):

      • Thoroughly grind ~1-2 mg of the solid sample in an agate mortar and pestle.

      • Add ~100-200 mg of dry, spectroscopy-grade KBr and grind the mixture until it is a fine, homogenous powder.

      • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Spectrum Acquisition:

    • Place the prepared sample into the spectrometer's sample holder.

    • Acquire the spectrum. Co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is typically sufficient for routine analysis.

  • Data Processing and Interpretation:

    • The instrument software will perform a Fourier transform and subtract the background from the sample interferogram to generate the final spectrum.

    • Perform a baseline correction if necessary.

    • Use the peak-picking function to identify the precise wavenumbers of the absorption bands.

    • Systematically compare the observed peak positions with the data in the comparative table to identify the characteristic vibrations of the oxetane ring.

Logical Workflow for Oxetane Identification

The following decision-making diagram provides a systematic approach to identifying an oxetane ring from an IR spectrum.

Start Acquire High-Quality IR Spectrum CheckEther Strong C-O stretch present (1300-950 cm⁻¹)? Start->CheckEther CheckOxetane Sharp band in 980-960 cm⁻¹ region? CheckEther->CheckOxetane Yes NotEther Not an Ether or Weak Signal. Re-evaluate. CheckEther->NotEther No CheckTHF Strong band near 1070 cm⁻¹? CheckOxetane->CheckTHF No OxetanePositive Oxetane Ring Highly Probable CheckOxetane->OxetanePositive Yes CheckAcyclic Strong, broad band in 1150-1085 cm⁻¹ region? CheckTHF->CheckAcyclic No THFLikely THF Ring Likely CheckTHF->THFLikely Yes AcyclicLikely Acyclic Ether Likely CheckAcyclic->AcyclicLikely Yes FurtherAnalysis Consider other functional groups or alternative structures. CheckAcyclic->FurtherAnalysis No

Caption: A systematic workflow for the identification of an oxetane ring from an IR spectrum.

Concluding Remarks

The identification of the oxetane ring by infrared spectroscopy is a reliable and accessible method when a systematic and data-driven approach is employed. The key to confident assignment lies in recognizing the downward shift of the asymmetric C-O-C stretching vibration into the 980-960 cm⁻¹ region, a direct consequence of its inherent ring strain. By following the detailed experimental protocol and comparative data presented in this guide, researchers can effectively distinguish this valuable motif from other ether-containing structures, thereby accelerating their research and development efforts.

References

  • Winnewisser, M., Kunzmann, M., Lock, M., & Winnewisser, B. P. (2001). The high-resolution FIR-spectrum of oxetane. Journal of Molecular Structure, 561(1–3), 1–15.
  • Wodajo, F., Videla, D., & Findlay, C. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 836-904. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra Showing the C-O-C Stretching. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (1970). Mechanism and stereochemistry of oxetane reactions. I. Stereospecific synthesis of the diastereoisomeric 2-phenyl-3-methyloxetanes and study of their configuration and conformation by nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Sci-Hub. (2001). The high-resolution FIR-spectrum of oxetane. Journal of Molecular Structure.
  • Royal Society of Chemistry. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum (neat) of POx (Table II, Run 1). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling cis-2-Isopropyloxetan-3-amine: Personal Protective Equipment and Disposal

For the modern researcher, the synthesis and application of novel chemical entities are paramount to discovery. Among these, functionalized small molecules like cis-2-Isopropyloxetan-3-amine represent a class of compound...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, the synthesis and application of novel chemical entities are paramount to discovery. Among these, functionalized small molecules like cis-2-Isopropyloxetan-3-amine represent a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] The oxetane ring, a four-membered cyclic ether, can act as a desirable bioisostere, while the amine group provides a crucial handle for further chemical modification.[2][3] However, the very features that make this molecule chemically interesting—a strained ring system and a reactive amine—also necessitate a rigorous and well-understood safety protocol.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is structured to deliver field-proven insights and self-validating protocols, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Assessment: A Synthesis of Known Risks

  • Amine Group Hazards : Amines are organic derivatives of ammonia and often share its hazardous properties.[4] Isopropylamine, a close structural relative, is classified as an extremely flammable liquid and vapor that is also toxic if swallowed, in contact with skin, or inhaled.[5][6] Critically, it is known to cause severe skin burns and eye damage and may cause respiratory irritation.[7][8][9]

  • Oxetane Ring Hazards : The oxetane ring is a strained four-membered ether. While often more stable than other strained rings like epoxides, it can be susceptible to ring-opening, particularly under acidic conditions.[1] The parent compound, oxetane, is a highly flammable liquid and vapor.[10]

Based on this analysis, cis-2-Isopropyloxetan-3-amine should be treated as a flammable, corrosive, and toxic substance . The primary routes of exposure are inhalation, skin/eye contact, and ingestion.

Hazard ClassificationPotential EffectsPrimary Sources of Risk
Flammable Liquid & Vapor Vapors may form explosive mixtures with air and can travel to an ignition source.[10][11]Static discharge, sparks, open flames, hot surfaces.[7][9]
Skin Corrosion/Burns Causes severe skin burns upon contact.[8][12]Direct handling without proper gloves and lab coat.
Serious Eye Damage Corrosive to eyes, may cause severe damage including blindness.[7][8]Splashes during transfer or reaction quenching.
Acute Toxicity Toxic or harmful if inhaled, swallowed, or in contact with skin.[5][9]Inhalation of vapors, accidental ingestion, skin absorption.
Respiratory Irritation May cause irritation to the respiratory tract.[5][6]Handling outside of a certified chemical fume hood.

Personal Protective Equipment (PPE): An Essential Barrier

Given the compound's corrosive and toxic nature, a multi-layered approach to PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical.[4][13]

Primary Engineering Control: The Chemical Fume Hood

All handling of cis-2-Isopropyloxetan-3-amine, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure.

Hand Protection: The First Line of Defense

Standard nitrile gloves are often insufficient for prolonged contact with aggressive organic amines.

  • Selection Criteria : Choose gloves that comply with the EN 374:2016 standard for chemical protection.[14]

  • Recommended Material : Butyl rubber or heavyweight nitrile gloves are recommended for handling amines.

  • Double Gloving : Wearing two pairs of gloves is a best practice. This provides a significant safeguard against undetected pinholes or tears in the outer glove.[15] The inner glove should be a standard nitrile glove, while the outer glove should be the more robust, chemical-resistant type.

  • Protocol : Change the outer glove immediately if contamination is suspected. Never wear gloves outside the laboratory.[11]

Eye and Face Protection: Preventing Irreversible Damage

The risk of severe eye damage necessitates more than standard safety glasses.

  • Minimum Requirement : Indirectly vented chemical splash goggles that provide a complete seal around the eyes are mandatory.[14][16]

  • Best Practice : For procedures with a higher risk of splashing (e.g., transferring larger volumes, quenching a reaction), a full-face shield should be worn in addition to chemical splash goggles.[17]

Body Protection: Shielding the Skin

Protective clothing prevents contact with skin on the arms and body.

  • Laboratory Coat : A flame-resistant lab coat is essential. Ensure it is fully buttoned with sleeves rolled down.

  • Chemical Apron : For larger-scale work or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[16]

  • Personal Clothing : Wear long pants and closed-toe shoes.[13]

Respiratory Protection

When used within a properly functioning chemical fume hood, a respirator is typically not required. However, one must be available for emergency situations, such as a large spill. A full-face or half-mask air-purifying respirator with an organic vapor cartridge is the appropriate choice.[14][15][16]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow minimizes the risk of exposure and accidents. The following protocol should be adopted for all procedures involving this compound.

Workflow for Handling cis-2-Isopropyloxetan-3-amine

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B 2. Verify Fume Hood Functionality A->B C 3. Assemble & Inspect Glassware B->C D 4. Prepare Spill Kit & Quenching Solution C->D E 5. Transfer Chemical Inside Fume Hood D->E F 6. Perform Reaction/ Procedure E->F G 7. Quench Reaction & Neutralize (if applicable) F->G H 8. Segregate Waste (Liquid, Solid, Sharps) G->H I 9. Decontaminate Glassware & Work Surface H->I J 10. Doff PPE in Correct Order & Wash Hands I->J

Caption: A procedural workflow for the safe handling of cis-2-Isopropyloxetan-3-amine.

  • Preparation :

    • Don all required PPE before entering the lab area where the chemical is stored or used.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Have a chemical spill kit readily accessible. For amines, this should include an absorbent material and a neutralizer (such as sodium bisulfate).[14]

  • Handling :

    • Use spark-proof tools and ground equipment to prevent static discharge.[7][11]

    • When transferring, do so slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[9][18]

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE carefully to avoid cross-contamination, and wash hands thoroughly.[11]

Disposal Plan: Responsible Waste Management

Improper disposal of amine waste can pose significant environmental and safety risks.[17] A segregated waste stream is essential.

  • Waste Segregation : Do not mix amine waste with other chemical waste streams unless you have confirmed compatibility. Specifically, keep it separate from acids and oxidizing agents.[17][19]

  • Containerization :

    • Liquid Waste : Collect all liquid waste containing cis-2-Isopropyloxetan-3-amine in a dedicated, clearly labeled, and sealed container. Do not use metal containers, as corrosive materials can degrade them.[19]

    • Solid Waste : Contaminated consumables (e.g., gloves, absorbent pads, weighing paper) should be collected in a separate, sealed plastic bag or container labeled as hazardous solid waste.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Corrosive, Toxic).[17]

  • Final Disposal : All waste must be disposed of through a licensed hazardous waste disposal company.[5][17] Do not attempt to dispose of this chemical down the drain.[20] Small quantities of some simple amines may be suitable for sewer disposal after neutralization, but given the oxetane component and the lack of specific data, this is not a recommended practice for this compound.[20][21]

By adhering to these rigorous safety and disposal protocols, researchers can confidently and safely work with cis-2-Isopropyloxetan-3-amine, unlocking its potential while ensuring the protection of themselves, their colleagues, and the environment.

References

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • Dalton Engineering. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyloxetan-3-amine. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • ResearchGate. (2014). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopentan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-Propylpentan-3-amine. Retrieved from [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

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